Linagliptin dimer
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2489212-72-6 |
|---|---|
Molecular Formula |
C51H56N16O4 |
Molecular Weight |
957.1 g/mol |
IUPAC Name |
7-but-2-ynyl-8-[(3R)-3-[[[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]amino]methylamino]piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C51H56N16O4/c1-7-9-25-64-42-44(60(5)50(70)66(46(42)68)29-40-54-32(3)36-19-11-13-21-38(36)56-40)58-48(64)62-23-15-17-34(27-62)52-31-53-35-18-16-24-63(28-35)49-59-45-43(65(49)26-10-8-2)47(69)67(51(71)61(45)6)30-41-55-33(4)37-20-12-14-22-39(37)57-41/h11-14,19-22,34-35,52-53H,15-18,23-31H2,1-6H3/t34-,35-/m1/s1 |
InChI Key |
ALCFTRXZXIHBKC-VSJLXWSYSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NCN[C@@H]4CCCN(C4)C5=NC6=C(N5CC#CC)C(=O)N(C(=O)N6C)CC7=NC8=CC=CC=C8C(=N7)C)N(C(=O)N(C2=O)CC9=NC1=CC=CC=C1C(=N9)C)C |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NCNC4CCCN(C4)C5=NC6=C(N5CC#CC)C(=O)N(C(=O)N6C)CC7=NC8=CC=CC=C8C(=N7)C)N(C(=O)N(C2=O)CC9=NC1=CC=CC=C1C(=N9)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Linagliptin Dimer Formation Mechanism Under Acidic Stress
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the formation of a dimeric impurity of Linagliptin (B1675411) under acidic stress conditions. It covers the underlying chemical mechanism, detailed experimental protocols for stress testing and analysis, and quantitative data on the degradation process.
Introduction
Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.[1] Like many pharmaceutical compounds, linagliptin is susceptible to degradation under certain environmental conditions, which can impact its safety, efficacy, and quality. Forced degradation studies, conducted as per the International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradation products and understanding the degradation pathways of a drug substance.[2][3]
Studies have shown that linagliptin is particularly labile under acidic and oxidative stress, while it remains relatively stable under alkaline, thermal, and photolytic conditions.[4][5] A key degradation product formed under acidic stress is a dimer of linagliptin, designated as AD2 in several studies.[3][4] This guide focuses on the mechanism of this dimer formation, providing the technical details necessary for its study and control.
Linagliptin Dimer Formation Mechanism
The formation of the this compound under acidic conditions is proposed to occur through an acid-catalyzed aza-enolization mechanism.[3][4] This process involves the protonation of a linagliptin molecule, which then facilitates the formation of a reactive aza-enol intermediate. This intermediate subsequently acts as a nucleophile, attacking a second protonated linagliptin molecule to form the dimer.
The following diagram illustrates the plausible step-by-step mechanism:
Caption: Proposed mechanism for acid-catalyzed dimerization of linagliptin.
Quantitative Data on Linagliptin Degradation
Forced degradation studies have provided quantitative insights into the extent of linagliptin degradation and the formation of the dimer impurity under various acidic stress conditions. The following table summarizes key findings from the literature.
| Stress Condition | Temperature | Duration | Total Degradation (%) | Dimer (AD2) Formation (%) | Reference |
| 0.1 M HCl | 60 °C | 24 hours | 16.42 | > 5.0 | [4][5] |
| 1 N HCl | 60 °C | 4 hours | ~21.39 | Not specified | [6] |
| 0.1 N HCl | Room Temp. | 2 hours | 29.76 | Not specified | [7] |
| 1 M HCl | 60, 80, 100 °C | 0.25 - 2 hours | Kinetics studied | Not specified |
Experimental Protocols
This section details the methodologies for conducting forced degradation studies on linagliptin to induce dimer formation and the subsequent analytical procedures for its identification and quantification.
Forced Degradation Under Acidic Stress
The following protocol is a composite based on methodologies reported in the literature.[4][7]
Materials:
-
Linagliptin Active Pharmaceutical Ingredient (API) or tablet powder
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M solutions for neutralization
-
Purified water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Water bath or oven
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a suitable amount of linagliptin in a diluent (e.g., a 1:1 mixture of acetonitrile and water, or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[3][7]
-
Acidic Stress Application: Transfer a known volume of the linagliptin stock solution into a volumetric flask. Add a specified volume of the acidic solution (e.g., 0.1 M HCl or 1 M HCl).
-
Incubation: Place the flask in a temperature-controlled environment (e.g., a water bath or oven at 60°C) for a predetermined period (e.g., 2 to 24 hours).[4][7] The degradation should be performed in the dark to exclude any potential photolytic effects.
-
Neutralization: After the incubation period, cool the solution to room temperature. Carefully add an equivalent amount of NaOH solution to neutralize the acid.
-
Final Sample Preparation: Dilute the neutralized solution with the mobile phase or a suitable diluent to achieve the final target concentration for analysis (e.g., 50-100 µg/mL).[7]
-
Control Sample: Prepare a control sample by subjecting the linagliptin stock solution to the same conditions without the addition of acid.
Analytical Methodology for Degradation Products
A stability-indicating analytical method, typically Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a photodiode array (PDA) and a mass spectrometer (MS), is required to separate and identify the degradation products from the parent drug.[3][4]
Typical Chromatographic Conditions:
-
Column: C18 column (e.g., Zorbax SB-Aq 250 × 4.6 mm, 5 µm or UPLC BEH C18 2.1 mm × 100 mm; 1.7 µm).[2][3]
-
Mobile Phase: A gradient elution is commonly used.
-
Mobile Phase A: An aqueous buffer, such as 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer (pH 3.8).[2]
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[2][3]
-
-
Flow Rate: Typically 1.0 mL/min for HPLC or lower for UPLC.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 45°C.[2]
-
Detector: PDA detector set at a wavelength where both linagliptin and its impurities absorb, such as 225 nm.[2][5]
-
Mass Spectrometer: Coupled to the LC system for structural elucidation. Electrospray ionization (ESI) in the positive mode is typically used. High-resolution mass spectrometry (e.g., Q-ToF-MS) is employed for accurate mass measurements and fragmentation analysis.[3]
The following diagram outlines the general experimental workflow:
Caption: General experimental workflow for linagliptin acidic stress testing.
Conclusion
The formation of a dimeric impurity is a critical degradation pathway for linagliptin under acidic stress. A thorough understanding of the acid-catalyzed aza-enolization mechanism is essential for developing control strategies during drug formulation, manufacturing, and storage. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to study this phenomenon. By quantifying the formation of the this compound under various conditions, appropriate measures can be implemented to ensure the quality, safety, and stability of linagliptin-containing pharmaceutical products. The provided data and methodologies serve as a valuable resource for impurity profiling and the development of stability-indicating methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin | MDPI [mdpi.com]
- 4. This compound Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. academic.oup.com [academic.oup.com]
Synthesis and Characterization of Linagliptin Dimer Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of a significant impurity of Linagliptin (B1675411), the Linagliptin dimer. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug quality, safety, and efficacy. Understanding the formation, synthesis, and analytical profile of such impurities is paramount for robust drug development and manufacturing processes. This document details the synthetic pathways leading to the dimer impurity, provides in-depth experimental protocols for its preparation, and outlines a suite of analytical techniques for its comprehensive characterization.
Introduction to Linagliptin and its Impurities
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The manufacturing process of Linagliptin, as with any synthetic API, can lead to the formation of various process-related impurities and degradation products.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present in a drug substance at a level of 0.10% or greater.[1]
Forced degradation studies on Linagliptin have shown its susceptibility to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic environments.[2][3] Notably, under acidic conditions, Linagliptin has been shown to form a dimeric impurity.[3][4] This guide focuses specifically on the synthesis and characterization of this dimer, a critical step in ensuring the quality and safety of Linagliptin drug products.
Synthesis of this compound Impurity
The this compound impurity can be synthesized from Linagliptin under acidic conditions, often facilitated by an azo catalyst.[5] This process mimics the potential degradation pathway that may occur during manufacturing or storage if the API is exposed to acidic environments.
Synthetic Pathway
The formation of the this compound impurity involves the acid-catalyzed reaction of two Linagliptin molecules. The proposed mechanism suggests an aza-enolization process.[3][4]
Experimental Protocol for Synthesis
The following protocol is based on a patented method for the preparation of the this compound impurity.[5]
Materials:
-
Linagliptin (crude)
-
Dimethyl azodiisobutyrate (or other azo catalyst)
-
Hydrochloric acid (2.0 mol/L)
-
Methyl tert-butyl ether
-
Cold ethanol (0-5 °C)
Procedure:
-
Dissolve Linagliptin (94.51g, 0.2mol) in a mixture of dichloromethane and ethanol (400ml, 10:1 v/v) with stirring.
-
Sequentially add dimethyl azodiisobutyrate (4.61g, 0.02mol) and hydrochloric acid (110ml, 2.0mol/L) to the solution.
-
Heat the reaction mixture to 35°C and maintain for approximately 10 hours.
-
Concentrate the solution under reduced pressure until it becomes turbid.
-
Cool the mixture to 15-20°C and add methyl tert-butyl ether (200ml).
-
Continue stirring for 1 hour.
-
Filter the resulting solid and wash the filter cake with cold ethanol (100ml, 0-5°C).
-
Dry the product under vacuum at 45°C for 12 hours to obtain the this compound impurity.
Yield and Purity:
| Parameter | Value | Reference |
| Yield | 97.12% | [5] |
| HPLC Purity | 99.91% | [5] |
Characterization of this compound Impurity
A comprehensive characterization of the this compound impurity is essential for its use as a reference standard in analytical method development and validation. The primary techniques employed for characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Workflow
The general workflow for the characterization of the synthesized impurity involves initial purity assessment by High-Performance Liquid Chromatography (HPLC), followed by structural elucidation using spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the this compound impurity from the parent drug and other related substances.
Typical HPLC Method Parameters:
| Parameter | Condition | Reference |
| Column | C18 (250 x 4.6 mm, 5µm) | [6] |
| Mobile Phase A | 15mM Phosphate buffer (pH 2.5 ± 0.1) : Methanol-Acetonitrile (50:50) = 65:35 (v/v) | [7] |
| Mobile Phase B | Methanol : Acetonitrile (50:50, v/v) | [7] |
| Gradient Elution | A time-based gradient program is typically used for optimal separation. | [7][8] |
| Flow Rate | 1.0 - 1.5 mL/min | [6][7] |
| Column Temperature | 25 - 35 °C | [7] |
| Detection Wavelength | 225 nm | [7] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the impurity, which is a critical piece of information for its identification.
Mass Spectrometry Data:
| Ionization Mode | Observed m/z | Interpretation | Reference |
| ESI+ | 957.3 | [M+H]⁺ | [5] |
The molecular formula of the dimer has been reported as C₅₀H₅₆N₁₆O₄, with a molecular weight of 945.08 g/mol .[4] Another source reports a molecular formula of C₅₈H₅₈N₁₆O₆.[1] It is important to note that different dimeric structures may form under varying conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the connectivity of atoms.
¹H-NMR (400MHz, CDCl₃) Data:
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.00 | t | 2H | Aromatic |
| 7.87 | dd | 2H | Aromatic |
| 7.75 | m | 2H | Aromatic |
| 7.51 | m | 2H | Aromatic |
| 5.52 | m | 4H | CH₂ |
| 4.83 | m | 4H | CH₂ |
| 3.63 | m | 2H | CH |
| 3.63-3.21 | m | 8H | CH, CH₂ |
| 3.52 | s | 3H | N-CH₃ |
| 3.49 | s | 3H | N-CH₃ |
| 3.42 | m | 2H | CH₂ |
| 3.21 | m | 2H | CH₂ |
| 2.86 | s | 3H | C-CH₃ |
| 2.04-1.59 | m | 4H | CH₂ |
| 1.90-1.73 | m | 4H | CH₂ |
| 1.76 | t | 3H | C≡C-CH₃ |
| 1.70 | t | 3H | C≡C-CH₃ |
| Data obtained from a patent for a this compound impurity.[5] |
¹³C-NMR (100MHz, CDCl₃) Data:
A complex spectrum with multiple signals is expected, confirming the presence of two Linagliptin moieties. Key signals would correspond to the carbonyl carbons of the xanthine (B1682287) ring, aromatic carbons, aliphatic carbons of the piperidine (B6355638) and butynyl groups, and the methyl groups. The patent literature provides a detailed list of chemical shifts for the dimer impurity.[5]
Conclusion
The synthesis and thorough characterization of the this compound impurity are indispensable for the quality control of Linagliptin. This guide has provided a detailed overview of the synthetic methodology and a comprehensive set of analytical techniques for its characterization. The presented experimental protocols and tabulated data serve as a valuable resource for researchers and professionals in the pharmaceutical industry. The availability of a well-characterized dimer impurity as a reference standard will facilitate the development and validation of robust analytical methods to ensure the purity, safety, and efficacy of Linagliptin drug products.
References
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 5. CN113968876A - Preparation method of this compound impurity - Google Patents [patents.google.com]
- 6. academicstrive.com [academicstrive.com]
- 7. CN114527200B - Detection method of linagliptin related substances - Google Patents [patents.google.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
Unraveling the Spectroscopic Signature of a Linagliptin Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for a prominent linagliptin (B1675411) dimer, a critical impurity in the manufacturing and stability testing of the parent drug. This document collates available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presents detailed experimental protocols, and visualizes the dimer's formation pathway.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for the linagliptin dimer, often identified as "this compound Impurity 2" or "Linagliptin Methyldimer".
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₀H₅₆N₁₆O₄ | [1] |
| Molecular Weight | 945.08 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | [1] |
Table 2: Mass Spectrometry Data
| Technique | Ion | m/z | Reference |
| ESI-MS | [M+H]⁺ | 957.3 | [2] |
Table 3: ¹H-NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Number of Protons | Assignment | Reference |
| 8.00 | t | 2H | Aromatic | [2] |
| 7.87 | dd | 2H | Aromatic | [2] |
| 7.75 | m | 2H | Aromatic | [2] |
| 7.51 | m | 2H | Aromatic | [2] |
| 5.52 | m | 4H | -CH₂- | [2] |
| 4.83 | m | 4H | -CH₂- | [2] |
| 3.63 | m | 2H | -CH- | [2] |
| 3.63 - 3.21 | m | 8H | -CH₂- | [2] |
| 3.52 | s | 3H | -CH₃ | [2] |
| 3.49 | s | 3H | -CH₃ | [2] |
| 3.42 | m | 2H | -CH- | [2] |
| 3.21 | m | 2H | -CH₂- | [2] |
| 2.86 | s | 3H | -CH₃ | [2] |
| 2.04 - 1.59 | m | 4H | -CH₂- | [2] |
| 1.90 - 1.73 | m | 4H | -CH₂- | [2] |
| 1.76 | t | 3H | -CH₃ | [2] |
| 1.70 | t | 3H | -CH₃ | [2] |
Table 4: ¹³C-NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Reference |
| 168.70, 168.48, 161.19, 160.84, 155.95, 155.86, 154.47, 154.39, 151.94, 151.88, 150.16, 149.97, 147.97, 147.92, 133.80, 133.41, 129.18, 128.90, 127.37, 126.84, 124.95, 124.16, 123.22, 122.65, 104.76, 104.63, 81.64, 81.51, 73.37, 73.16, 55.54, 53.64, 53.50, 50.77, 46.44, 46.36, 43.27, 35.84, 35.77, 31.56, 30.98, 29.92, 29.87, 29.32, 23.49, 22.72, 21.83, 3.76 | [2] |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| ~3243 | Amide N-H stretching (observed in a related dimer-like impurity) | [3] |
Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of the this compound, compiled from various sources.
Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) or a single quadrupole detector mass spectrometer, is typically employed.[3][4]
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard method for analyzing linagliptin and its impurities.[4][5]
Sample Preparation: The this compound, either isolated from forced degradation studies or synthesized as a reference standard, is dissolved in a suitable solvent compatible with the LC-MS system, such as a mixture of acetonitrile (B52724) and water or methanol.[5]
Chromatographic Separation (LC-MS):
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typical.[5]
-
Flow Rate: A flow rate in the range of 0.5 - 1.0 mL/min is generally applied.[5]
Mass Spectrometer Parameters (Example):
-
Capillary Voltage: 1.0 kV[4]
-
Source Temperature: 120 °C[4]
-
Desolvation Gas (Nitrogen) Flow: 800 L/Hr[4]
-
Desolvation Temperature: 350 °C[4]
-
Cone Gas (Nitrogen) Flow: 50 L/Hr[4]
-
Cone Voltage: 30 V[4]
-
Scan Range: m/z 100-1200[4]
For structural elucidation, tandem mass spectrometry (MS/MS) is crucial. The precursor ion of the dimer is selected and fragmented to produce a characteristic fragmentation pattern that helps confirm the structure.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for detailed structural analysis.[2]
Sample Preparation: The purified this compound sample is dissolved in a deuterated solvent. Chloroform-d (CDCl₃) has been used to acquire the data presented in this guide.[2]
¹H-NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz[2]
-
Solvent: CDCl₃[2]
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Data Acquisition: Standard proton NMR acquisition parameters are used.
¹³C-NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz[2]
-
Solvent: CDCl₃[2]
-
Reference: CDCl₃ at 77.16 ppm.
-
Data Acquisition: Standard carbon-13 NMR acquisition with proton decoupling.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrophotometer is used.[3]
Sample Preparation: The solid sample of the this compound can be prepared as a potassium bromide (KBr) pellet or analyzed using an attenuated total reflectance (ATR) accessory.[3]
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
Formation Pathway of this compound
The primary formation pathway for the this compound is through an acid-catalyzed aza-enolization process.[1][4] This mechanism is particularly relevant during forced degradation studies under acidic conditions.[4]
Caption: Acid-catalyzed formation of the this compound.
The following diagram illustrates the general workflow for the identification and characterization of the this compound.
Caption: Workflow for this compound characterization.
References
- 1. This compound Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 2. CN113968876A - Preparation method of this compound impurity - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbio.com [ijbio.com]
An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Linagliptin Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes. During its synthesis, storage, and under certain physiological conditions, various impurities can form, including dimeric adducts. Understanding the physicochemical properties and solubility of these Linagliptin dimers is critical for ensuring drug product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the known Linagliptin dimer impurities, their formation, and detailed experimental protocols for their characterization. Due to the limited availability of specific experimental data for these dimers, this guide synthesizes information from forced degradation studies and provides standardized methodologies for their analysis.
Identification and Structure of Linagliptin Dimers
Forced degradation studies and analysis of process-related impurities have revealed the existence of several potential dimeric structures of Linagliptin. These dimers can form under various stress conditions, most notably in acidic environments. The exact structure of a "this compound" can vary, leading to different molecular formulas and weights.
One of the well-characterized dimers is the acid degradation product, designated as AD2 . This dimer is formed through an acid-catalyzed aza-enolization of Linagliptin[1]. Another identified dimeric impurity has the molecular formula C₅₁H₅₆N₁₆O₄ [2]. It is crucial for researchers to precisely identify the specific dimer they are working with, as their physicochemical properties will differ.
The table below summarizes the key identifiers for a known this compound.
| Identifier | Value | Source |
| Dimer Identity | This compound (representative) | PubChem |
| Molecular Formula | C₅₁H₅₆N₁₆O₄ | [2] |
| Molecular Weight | 957.1 g/mol | [2] |
| Calculated logP | 4.7 | [2] |
Physicochemical Properties
Quantitative experimental data on the physicochemical properties of Linagliptin dimers are scarce in publicly available literature. The following table provides a template for the characterization of these impurities. The values for Linagliptin are included for comparison.
| Property | Linagliptin | This compound (Experimental Data Needed) |
| Melting Point (°C) | ~202 | Not available |
| pKa | 1.9 | Not available |
| LogP | 1.78 (experimental) | 4.7 (calculated for C₅₁H₅₆N₁₆O₄)[2] |
Solubility Profile
The solubility of Linagliptin and its impurities is a critical factor influencing its bioavailability and formulation development. Linagliptin itself has limited water solubility[3]. It is anticipated that the dimeric impurities, with their increased molecular weight and likely higher lipophilicity, will exhibit even lower aqueous solubility.
The following table outlines the expected solubility of a this compound in various solvents, highlighting the need for experimental determination.
| Solvent | Linagliptin Solubility | This compound Solubility (Experimental Data Needed) |
| Water | Sparingly soluble | Expected to be poorly soluble |
| Methanol | Soluble | Likely soluble |
| Ethanol | Soluble | Likely soluble |
| Acetonitrile (B52724) | Soluble | Likely soluble |
| Dimethyl Sulfoxide (DMSO) | Freely soluble | Likely soluble |
| Aqueous Buffers (pH dependent) | Varies with pH | Expected to vary with pH |
Experimental Protocols
To address the gap in experimental data, this section provides detailed methodologies for determining the key physicochemical properties and solubility of Linagliptin dimers.
Melting Point Determination
The melting point is a fundamental property for assessing the purity of a substance.
Methodology: Capillary Method [4][5][6][7]
-
Sample Preparation: A small amount of the purified this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it completely liquefies (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different physiological pH values, which in turn affects its solubility and permeability.
Methodology: Potentiometric Titration [8][9][10][11]
-
Sample Preparation: A precise amount of the this compound is dissolved in a suitable co-solvent system (e.g., methanol/water) to create a solution of known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.
-
Instrumentation: A calibrated pH meter with a suitable electrode is used.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: HPLC-based Method [12][13][14][15][16][17]
-
System Preparation: A reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is used. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: A solution of the this compound is injected into the HPLC system under the same conditions, and its retention time is measured.
-
Calculation: The retention factor (k') for the dimer is calculated from its retention time and the void time of the column. The LogP of the dimer is then determined from the calibration curve.
Solubility Determination
4.4.1. Equilibrium Solubility (Shake-Flask Method) [18][19][20][21][22][23]
This method determines the thermodynamic solubility of a compound.
-
Procedure: An excess amount of the this compound is added to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH).
-
Equilibration: The vial is sealed and agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the this compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.
4.4.2. Kinetic Solubility [23][24][25][26][27]
This high-throughput method provides an early assessment of a compound's solubility.
-
Stock Solution: A high-concentration stock solution of the this compound is prepared in DMSO.
-
Assay Plate Preparation: The DMSO stock solution is serially diluted and added to a microtiter plate containing the aqueous buffer of interest.
-
Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours) at a constant temperature. The formation of precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity or absorbance is observed.
Visualizations
Formation of this compound (AD2) under Acidic Conditions
Experimental Workflow for Physicochemical Characterization
Linagliptin Signaling Pathway (Parent Drug)
Note: The biological activity and interaction of Linagliptin dimers with signaling pathways are currently unknown. The following diagram illustrates the established pathway for the parent drug, Linagliptin.
Conclusion
The formation of dimeric impurities of Linagliptin is a critical consideration in the manufacturing and stability testing of this important antidiabetic drug. While specific experimental data for these dimers are limited, this guide provides a framework for their characterization by outlining robust and standardized experimental protocols. Further research into the precise physicochemical properties, solubility profiles, and potential biological activities of different Linagliptin dimers is essential for a comprehensive understanding of their impact on drug quality and patient safety. The methodologies and visualizations presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the quality and understanding of pharmaceutical products.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C51H56N16O4 | CID 157010687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. nano-lab.com.tr [nano-lab.com.tr]
- 5. thinksrs.com [thinksrs.com]
- 6. westlab.com [westlab.com]
- 7. Melting Point Test - CD Formulation [formulationbio.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 13. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. agilent.com [agilent.com]
- 17. Partition coefficient - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. enamine.net [enamine.net]
- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 25. benchchem.com [benchchem.com]
- 26. creative-biolabs.com [creative-biolabs.com]
- 27. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Investigating the Biological Activity of Linagliptin Dimer: A Review of Current Knowledge
A technical guide for researchers, scientists, and drug development professionals.
Introduction:
Linagliptin (B1675411), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an established therapeutic agent for the management of type 2 diabetes mellitus.[1][2][3] Its mechanism of action involves preventing the degradation of incretin (B1656795) hormones, which in turn enhances glucose-dependent insulin (B600854) secretion.[4] While the biological activity of monomeric Linagliptin is well-documented, the concept of a "Linagliptin dimer" has emerged primarily within the context of pharmaceutical manufacturing and stability testing. This guide consolidates the available information on the this compound, focusing on its characterization as a chemical impurity rather than a therapeutically active agent.
I. The this compound: An Identified Impurity
Contrary to a therapeutically developed molecule, the "this compound" is described in scientific literature and patents as a degradation product or a process-related impurity.[1][2][5] It is not a compound intentionally synthesized for its biological activity.
-
Formation: Studies have identified a this compound, designated as AD2, which is formed under acidic stress conditions through a process of acid-catalyzed aza-enolization.[1]
-
Synthesis for Reference: Patents describe the specific synthesis of a "this compound impurity."[5][6] The explicit purpose of this synthesis is to produce the dimer as a reference standard. This reference material is crucial for the quality control of Linagliptin drug products, allowing for the accurate detection and quantification of this specific impurity during manufacturing and stability studies.[5][6]
-
Commercial Availability: The "this compound Impurity" is commercially available from chemical suppliers for analytical and quality control applications.[7]
Data on this compound Impurity:
| Parameter | Information | Source |
| Chemical Name | 1-((4-(2-(((5R)-5-amino-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)amino)propyl)quinazolin-2-yl)methyl)-8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purin-2,6-dione | SynZeal[7] |
| Molecular Formula | C₅₂H₅₉N₁₇O₄ | SynZeal[7] |
| Molecular Weight | 986.2 | SynZeal[7] |
| Context of Identification | Acidic Degradant (AD2) | PMC - NIH[1] |
| Application | Impurity reference substance for quality control of Linagliptin | Google Patents[6] |
II. Biological Activity: A Knowledge Gap
There is a significant absence of publicly available scientific data on the biological activity of the this compound. Research has focused on the parent compound, Linagliptin, and its therapeutic effects. The dimer, being an impurity, has not been the subject of investigation for potential therapeutic benefits or specific biological actions. Therefore, no information can be provided on its mechanism of action, signaling pathways, or quantitative biological data such as IC₅₀ or binding affinities.
III. The Target of Linagliptin: The Dimeric DPP-4 Enzyme
While the this compound itself is not a known bioactive agent, the concept of dimerization is critically important for the biological target of Linagliptin, the DPP-4 enzyme.
DPP-4 is a serine protease that exists and functions as a dimer on the cell surface.[8][9][10] The dimerization of the DPP-4 protein is essential for its catalytic activity.[8][9][11] Studies have shown that monomeric forms of DPP-4 exhibit significantly reduced enzymatic activity.[8][11] The C-terminal loop of the DPP-4 protein has been identified as a crucial component for dimer formation and, consequently, for its optimal catalytic function.[8][11]
Signaling Pathway: Linagliptin Action on the DPP-4 Pathway
Linagliptin exerts its therapeutic effect by inhibiting the dimeric DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][8] The increased levels of active incretins then lead to a cascade of downstream effects, including enhanced insulin secretion and suppressed glucagon (B607659) release, ultimately resulting in improved glycemic control.
Caption: Linagliptin's mechanism of action via DPP-4 inhibition.
Experimental Workflow: Identification of Degradation Products
The process of identifying impurities like the this compound typically involves stress testing of the active pharmaceutical ingredient (API) followed by analysis using chromatographic and spectrometric techniques.
Caption: Workflow for identifying Linagliptin degradation products.
IV. Conclusion
The term "this compound" currently refers to a chemical impurity formed during the degradation or synthesis of Linagliptin. There is no evidence in the public domain to suggest it is being investigated for any therapeutic biological activity. The primary relevance of this dimer is in the field of pharmaceutical analysis, where it serves as a reference standard for ensuring the purity and quality of the Linagliptin drug product. In contrast, the dimerization of the DPP-4 enzyme is a fundamental biological process that is essential for its function and is the ultimate target of the therapeutically active monomer, Linagliptin. Future research, should it be undertaken, would be required to determine if the this compound possesses any unforeseen biological activities, whether beneficial or detrimental.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linagliptin | C25H28N8O2 | CID 10096344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation method of this compound impurity - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN113968876A - Preparation method of this compound impurity - Google Patents [patents.google.com]
- 7. This compound Impurity | SynZeal [synzeal.com]
- 8. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dimeric transmembrane domain of prolyl dipeptidase DPP-IV contributes to its quaternary structure and enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPP4 Activity, Hyperinsulinemia, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the linagliptin (B1675411) dimer, a known process-related impurity and degradation product of the anti-diabetic drug, linagliptin. Understanding the formation, identification, and quantification of this impurity is critical for ensuring the quality, safety, and efficacy of linagliptin drug substances and products.
Introduction to Linagliptin and its Dimer Impurity
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Chemically, it is designated as 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione, with a molecular formula of C₂₅H₂₈N₈O₂ and a molecular weight of 472.54 g/mol .[1]
During the synthesis and storage of linagliptin, various impurities can form. One of the most significant is a dimeric impurity, also referred to as Linagliptin Methyldimer or AD2 in some studies.[1][3][4] This compound is considered a process-related impurity and a degradation product, forming under specific conditions, particularly acidic stress.[1][3][5] Its presence in the final drug product must be carefully controlled to meet stringent regulatory requirements set by authorities like the USFDA and EMA.[3]
Characterization of the Linagliptin Dimer
The this compound is a well-characterized compound. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Linagliptin Methyldimer | [3] |
| CAS Number | 1418133-47-7 | [3] |
| Molecular Formula | C₅₀H₅₆N₁₆O₄ | [3][4] |
| Molecular Weight | 945.08 g/mol | [3][4] |
| Appearance | Off-white to pale yellow solid | [3] |
| Formation Conditions | Acid-catalyzed process, acid hydrolysis | [1][3] |
Other dimer variants have also been identified under different stress conditions, such as the Linagliptin N,N'-Methylene Dimer (C₅₁H₅₆N₁₆O₄, MW 957.1 g/mol ) and the Linagliptin Nitroso Dimer (C₅₁H₅₅N₁₇O₅, MW 986.1 g/mol ).[4]
Formation Pathway of this compound
The formation of the primary this compound (AD2) is understood to be an acid-catalyzed process involving aza-enolization.[1] The proposed mechanism involves the formation of a Schiff base, which then undergoes a nucleophilic attack on another linagliptin molecule.[1]
Caption: Proposed formation pathway of the this compound under acidic conditions.
Analytical Methodologies for Detection and Quantification
Several analytical techniques are employed for the detection and quantification of the this compound and other related impurities. High-Performance Liquid Chromatography (HPLC) is the most common method, often coupled with mass spectrometry (LC-MS) for structural elucidation.[3][6][7]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating RP-HPLC method is crucial for separating the this compound from the active pharmaceutical ingredient (API) and other impurities.[8]
Experimental Protocol: RP-HPLC Method
-
Column: Kromasil C18 (dimensions not specified) or Zorbax SB-Aq (250 x 4.6 mm, 5 µm).[8][9]
-
Mobile Phase:
-
Mobile Phase A: 0.1% phosphoric acid in water (pH 2.5).[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient Elution: A typical gradient program involves varying the proportion of Mobile Phase B over time to achieve separation. For example: 0-5 min, 10-30% B; 5.1-13 min, 80-95% B; 13.1-20 min, 10-30% B.[10]
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25-35 °C.[10]
-
Detection Wavelength: UV detection at 225 nm or 293 nm.[3][8][9]
-
Injection Volume: 3-7 µL.[10]
-
Diluent: A mixture of the mobile phase components, such as Mobile Phase A and Methanol (50:50 v/v).[8]
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to prepare a stock solution.
-
Sample Solution: Accurately weigh and dissolve the linagliptin drug substance or product in the diluent to achieve a desired concentration.
-
Filter the solutions through a 0.45 µm nylon filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural characterization of degradation products like the this compound.[1][11] High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the impurity.[2]
Experimental Protocol: LC-MS Analysis
-
Chromatography: Utilize an HPLC or UPLC system with conditions similar to those described above to achieve chromatographic separation.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Mass Analyzer: A Quadrupole Time-of-Flight (Q-ToF) mass spectrometer can be used for high-resolution mass data.[1]
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ion of the dimer and other impurities. Perform fragmentation (MS/MS) studies to elucidate the structure.
-
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of linagliptin and the formation pathways of its degradation products.[11][12] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[11]
Summary of Linagliptin Degradation under Stress Conditions:
| Stress Condition | Observation | Degradation Products | Reference |
| Acid Hydrolysis (e.g., 0.1 M HCl at 60°C for 24h) | Significant degradation (e.g., 16.42%) | AD1 (hydrolysis of quinazoline ring), AD2 (this compound) | [1] |
| Alkaline Hydrolysis (e.g., 10 days at 60°C) | Less significant degradation (e.g., 2.56%) | Two major degradants observed | [1] |
| Oxidative (e.g., Peroxide) | Susceptible to degradation | Four oxidation-induced degradants (OX 1 to OX 4) | [1][11] |
| Thermal and Photolytic | No significant degradation observed | - | [11] |
Control Strategies
The control of the this compound impurity relies on a combination of process optimization and purification methods.
-
Process Control: Careful control of acidic conditions, temperature, and reaction times during the synthesis of linagliptin can minimize the formation of the dimer.[3]
-
Purification:
-
Recrystallization: This can be effective in reducing the levels of certain process-related impurities.[2]
-
Salt Formation: Conversion of linagliptin to a salt (e.g., benzoate (B1203000) or mandelate) followed by re-conversion to the free base can be used to remove the dimer impurity.[5]
-
Treatment with Specific Acids: Methods involving treatment with acids like n-Pentanesulphonic acid or Methanesulphonic acid have been developed to reduce or remove the this compound.[5]
-
Conclusion
The this compound is a critical process-related impurity and degradation product that requires careful monitoring and control in the manufacturing of linagliptin. A thorough understanding of its formation pathway, coupled with robust and validated analytical methods, is essential for ensuring the quality and safety of this important anti-diabetic medication. The information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with linagliptin.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 4. Buy Linagliptin Methyl Dimer [smolecule.com]
- 5. An Improved Process For Removal Of this compound Impurity From [quickcompany.in]
- 6. academicstrive.com [academicstrive.com]
- 7. Academic Strive | A Review on Analytical Method for Estimation of Linagliptin and its Impurity [academicstrive.com]
- 8. mdpi.com [mdpi.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. CN114235972A - Method for determining linagliptin impurity RBP-1 content - Google Patents [patents.google.com]
- 11. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjpr.net [wjpr.net]
The Dimerization of Linagliptin: An In-Depth Technical Guide to Forced Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes. Ensuring the stability and purity of this active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This technical guide provides a comprehensive overview of the forced degradation pathways of Linagliptin, with a specific focus on the formation of a critical dimeric impurity. Understanding these pathways is essential for the development of robust formulations and stability-indicating analytical methods.
Executive Summary
Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a drug substance. In the case of Linagliptin, these studies have revealed a particular susceptibility to degradation under acidic conditions, leading to the formation of several degradation products, most notably a dimer. This guide details the mechanisms behind this dimerization, presents quantitative data from various stress conditions, outlines experimental protocols for replication, and provides visual representations of the key pathways and workflows.
Forced Degradation of Linagliptin: A Summary of Findings
Linagliptin has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, thermal, and photolytic stress. The most significant degradation pathway leading to dimerization occurs under acidic conditions.
Quantitative Data from Forced Degradation Studies
The following tables summarize the quantitative data on the degradation of Linagliptin under various stress conditions, with a focus on the formation of the dimer impurity, often denoted as AD2.
| Stress Condition | Reagent/Parameters | Duration | Total Degradation (%) | Dimer (AD2) Formation (%) | Other Major Degradants (%) | Reference |
| Acid Hydrolysis | 1 N HCl at 60°C | 24 hours | 16.42 | > 5.0 | AD1 (> 5.0) | [1] |
| Acid Hydrolysis | 1 N HCl, reflux | 4 hours | ~21.39 | Not specified | Three degradation products formed | [2] |
| Base Hydrolysis | 0.1 N NaOH | 10 days | 2.56 | Not detected | Two degradants > 0.4% | [1] |
| Oxidative | 3% H₂O₂ | Not specified | Significant | Not detected | Multiple impurities > 0.4% | [1] |
| Thermal | 60°C | 10 days | 0.05 | Not detected | One impurity at 0.05% | |
| Photolytic (UV-VIS) | 60°C, 60% humidity | Not specified | 0.56 | Not detected | Several impurities < 0.1% | [1] |
Table 1: Summary of Linagliptin Forced Degradation Studies.
The Dimerization Pathway: Acid-Catalyzed Aza-Enolization
The primary mechanism for the formation of the Linagliptin dimer under acidic conditions is believed to be an acid-catalyzed aza-enolization.[1] This pathway involves the protonation of the quinazoline (B50416) ring of one Linagliptin molecule, which then acts as an electrophile. A second Linagliptin molecule, through a series of tautomeric shifts, forms a reactive enamine that acts as a nucleophile, attacking the first molecule. The resulting intermediate then undergoes rearrangement to form the stable dimer.
Caption: Proposed pathway for the acid-catalyzed dimerization of Linagliptin.
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies on Linagliptin and analyzing the resulting degradation products, with a focus on the dimer.
Forced Degradation (Acid Hydrolysis)
Objective: To induce the formation of the this compound through acid hydrolysis.
Materials:
-
Linagliptin API
-
1 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (NaOH) for neutralization
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Heating mantle or water bath
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of Linagliptin API and dissolve it in a minimal amount of methanol. Dilute with water to a known concentration (e.g., 1 mg/mL).
-
Stress Application: Transfer a known volume of the Linagliptin solution to a volumetric flask. Add an equal volume of 1 N HCl.
-
Incubation: Heat the solution at 60°C for a specified duration (e.g., 4 to 24 hours).[1][2]
-
Neutralization: After the incubation period, cool the solution to room temperature and carefully neutralize it with 1 N NaOH to a pH of approximately 7.
-
Final Dilution: Dilute the neutralized solution to a final known concentration with the HPLC mobile phase diluent.
Analytical Method for Dimer Quantification (HPLC)
Objective: To separate and quantify the this compound from the parent drug and other degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar dimer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.[3]
-
Injection Volume: 10 µL.
Procedure:
-
System Suitability: Inject a standard solution containing Linagliptin and a reference standard of the this compound to ensure adequate resolution and peak shape.
-
Sample Analysis: Inject the prepared stressed sample solution into the HPLC system.
-
Data Analysis: Identify and integrate the peaks corresponding to Linagliptin and the this compound. Calculate the percentage of the dimer using the area normalization method or against a reference standard.
Caption: A typical experimental workflow for forced degradation and analysis.
Conclusion
The formation of a dimeric impurity is a critical degradation pathway for Linagliptin under acidic stress conditions. A thorough understanding of the mechanism of its formation, coupled with robust analytical methods for its detection and quantification, is essential for ensuring the quality, safety, and stability of Linagliptin-containing drug products. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the development and quality control of this important antidiabetic medication. Further studies to establish a more detailed quantitative profile of dimer formation under a wider range of acidic conditions would be beneficial for a more comprehensive understanding of Linagliptin's stability.
References
A Technical Guide to the Crystal Structure of Linagliptin: Understanding Dimeric Forms
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the crystal structure of Linagliptin (B1675411), with a specific focus on its dimeric forms. The term "Linagliptin dimer" can refer to several distinct chemical and crystallographic entities: the drug bound to its dimeric enzyme target, a crystallographic unit containing two molecules, or a chemical impurity. This document will elucidate these forms, presenting crystallographic data, experimental protocols for structure determination, and visualizations of key relationships.
Defining the "this compound"
The context of a "this compound" is crucial for accurate interpretation. In scientific literature and databases, this term primarily appears in three contexts:
-
Co-crystal with the DPP-4 Enzyme: Linagliptin's therapeutic target, the dipeptidyl peptidase-4 (DPP-4) enzyme, functions as a biological dimer. Crystal structures, such as PDB ID: 2rgu, detail the binding of Linagliptin to this dimeric protein complex, revealing key drug-receptor interactions.[1]
-
Chemical Dimer Impurities: During the synthesis or degradation of Linagliptin, dimeric impurities can be formed where two Linagliptin molecules are covalently linked. These are distinct chemical entities, and a preparation method for one such impurity has been patented.[2][3][4][5]
-
Crystallographic Dimer: This refers to a crystal form where the asymmetric unit of the crystal lattice contains two non-covalently interacting Linagliptin molecules. The solved structure of Linagliptin Hemihydrate Hemiethanolate is a prime example, providing the most relevant data for a true small-molecule dimer crystal structure.[6][7]
This guide will focus on the crystallographic dimer as exemplified by the Linagliptin Hemihydrate Hemiethanolate structure, as it offers the most detailed and relevant crystallographic insights.
Crystallographic Data of Linagliptin Forms
The analysis of Linagliptin's solid state is complex due to its polymorphism.[8] Several crystalline forms and solvates have been identified.
Linagliptin Hemihydrate Hemiethanolate (Crystallographic Dimer)
The most detailed structural information for a Linagliptin crystallographic dimer comes from the hemihydrate hemiethanolate form. Its structure was uniquely solved ab initio from 3D electron diffraction data, a technique suitable for sub-micrometer sized crystals.[6][7] The structure contains two independent Linagliptin molecules, one water molecule, and one ethanol (B145695) molecule in the asymmetric unit.
Table 1: Crystallographic Data for Linagliptin Hemihydrate Hemiethanolate
| Parameter | Value |
|---|---|
| Formula | (C₂₅H₂₈N₈O₂)₂(H₂O)(C₂H₅OH) |
| Space Group | P2₁2₁2 |
| a (Å) | 24.85091(13) |
| b (Å) | 21.56916(9) |
| c (Å) | 9.74376(4) |
| Volume (ų) | 5222.79(3) |
| Z | 4 |
| CCDC Number | 1998344 |
Data sourced from Crystal Growth & Design.[6]
Other Known Polymorphic Forms
Multiple patents describe other polymorphic forms of Linagliptin, typically characterized by their X-ray Powder Diffraction (XRPD) patterns. These forms are crucial for pharmaceutical development due to their impact on stability and bioavailability.
Table 2: Characteristic XRPD Peaks for Linagliptin Polymorphs (°2θ)
| Form I | Form II |
|---|---|
| 8.2 | 4.7 |
| 8.9 | 9.7 |
| 14.7 | 11.7 |
| 15.7 | 15.1 |
| 20.1 | 17.2 |
| 21.8 | 18.7 |
| 22.1 | |
| 31.5 |
Data is ±0.2 degrees 2-theta. Sourced from patent WO2013128379A2.[9][10]
Experimental Protocols for Structure Determination
The determination of the Linagliptin Hemihydrate Hemiethanolate crystal structure involved a multi-step, state-of-the-art process combining electron diffraction with computational methods.
Methodology Overview
-
Crystal Preparation: Microcrystals of Linagliptin Hemihydrate Hemiethanolate, unsuitable for conventional single-crystal X-ray diffraction, were used.
-
3D Electron Diffraction (3D ED): Datasets were collected from single sub-micrometric crystals. This technique is adept at analyzing nano-sized crystalline samples.
-
Structure Solution: The crystal structure was solved ab initio using direct methods from the 3D ED data.
-
Rietveld Refinement: The solved structure was then refined against synchrotron X-ray powder diffraction data using the Rietveld method for higher accuracy.
-
Density Functional Theory (DFT) Optimization: The final structure, including hydrogen atom positions, was optimized using DFT calculations to yield a chemically and physically robust model.
Experimental Workflow Diagram
Caption: Workflow for Linagliptin crystal structure determination.
Molecular Interactions & Signaling Pathways
While the precise non-covalent interactions between the two Linagliptin molecules in the hemihydrate hemiethanolate crystal are detailed in the publication's supplementary data, the key functional groups involved can be inferred from Linagliptin's known binding behavior with the DPP-4 enzyme.
Key interaction sites on the Linagliptin molecule include:
-
Aminopiperidine Ring: The primary amine is a critical hydrogen bond donor.[1]
-
Xanthine Scaffold: The two carbonyl groups act as hydrogen bond acceptors.[1]
-
Quinazoline and Uracil Rings: These aromatic systems engage in π-stacking interactions.[1]
These same groups are the most likely candidates to participate in the intermolecular hydrogen bonding and stacking interactions that stabilize the crystallographic dimer.
Potential Dimer Interaction Diagram
Caption: Potential intermolecular interactions in a this compound.
Signaling Pathway
Linagliptin's therapeutic effect is not mediated by its dimerization but by its inhibition of the DPP-4 enzyme. This action potentiates the effects of incretin (B1656795) hormones like GLP-1 and GIP.
Caption: Linagliptin's mechanism of action via DPP-4 inhibition.
References
- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Linagliptin [pdb101.rcsb.org]
- 2. This compound | C51H56N16O4 | CID 157010687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Depiperidin-3-amine this compound | C45H44N14O4 | CID 165429116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Linagliptin Methyl Dimer | CymitQuimica [cymitquimica.com]
- 5. CN113968876A - Preparation method of this compound impurity - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Polymorphism of Linagliptin [cjcu.jlu.edu.cn]
- 9. WO2013128379A2 - Crystalline polymorphic forms of linagliptin - Google Patents [patents.google.com]
- 10. WO2013128379A2 - Crystalline polymorphic forms of linagliptin - Google Patents [patents.google.com]
The Linagliptin Dimer: A Critical Impurity in Drug Stability Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin (B1675411) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] As with any pharmaceutical compound, ensuring its stability throughout its shelf life is paramount to guarantee safety and efficacy.[3] Forced degradation studies are a crucial component of the drug development process, providing insights into the degradation pathways and potential impurities that may arise under various stress conditions.[4][5] One of the critical degradation products identified in the stability testing of linagliptin is a dimeric impurity.[1][4] This guide provides a comprehensive overview of the role of the linagliptin dimer in drug stability studies, its formation, characterization, and the analytical methodologies employed for its detection and quantification.
Formation and Structure of the this compound
The this compound is primarily formed under acidic stress conditions.[1][4] Specifically, it has been identified as a product of acid-catalyzed aza-enolization.[1][4] This reaction involves the linkage of two linagliptin molecules. The dimer is a significant impurity to monitor as its presence indicates the degradation of the active pharmaceutical ingredient (API).[3] While linagliptin is susceptible to degradation in acidic and oxidative environments, it has been found to be relatively stable under alkaline, thermal, and photolytic stress.[1][6][7]
Quantitative Analysis of Linagliptin Degradation
Forced degradation studies have been conducted to quantify the extent of linagliptin degradation under various stress conditions. The following table summarizes the quantitative data from a key study.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Total Degradation (%) | This compound (AD2) Formation (%) | Other Major Degradants | Reference |
| Acid Hydrolysis | 0.1 mol/L HCl | 24 hours | 60 °C | 16.42 | > 5.0 | AD1 (> 5.0%) | [1][4] |
| Alkaline Hydrolysis | 0.1 mol/L NaOH | 10 days | 60 °C | 2.56 | Not Reported | Two degradants > 0.4% | [4] |
| Oxidative Degradation | Not Specified | Not Specified | Not Specified | Significant | Not Reported | Multiple impurities > 0.4% | [4] |
| Thermal Degradation | Solid State | 10 days | 60 °C | 0.05 | Not Reported | One impurity at 0.05% | [1] |
| Photolytic Degradation (UV-VIS) | Solid State | Not Specified | 60 °C, 60% humidity | 0.56 | Not Reported | Several impurities < 0.1% | [1][4] |
AD1: A degradant arising from the partial hydrolysis of the quinazoline (B50416) ring. AD2: this compound.
Experimental Protocols
Forced Degradation Study: Acid Hydrolysis
This protocol is designed to induce the formation of the this compound and other acid-degradation products.
Materials:
-
Linagliptin substance
-
0.1 mol/L Hydrochloric acid (HCl) solution
-
0.1 mol/L Sodium hydroxide (B78521) (NaOH) solution
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Volumetric flasks (50 mL)
-
Oven capable of maintaining 60 °C
Procedure:
-
Accurately weigh approximately 52.36 mg of linagliptin into a 50 mL volumetric flask.[4]
-
Add 5 mL of 0.1 mol/L HCl solution to the flask.[4]
-
Place the flask in an oven maintained at 60 °C for 24 hours.[4]
-
After 24 hours, remove the flask and allow it to cool to room temperature.[4]
-
Neutralize the solution by adding 5 mL of 0.1 mol/L NaOH solution.[4]
-
Dilute the solution to the 50 mL mark with a diluent (e.g., acetonitrile:water 1:1 v/v) and mix thoroughly.[4]
-
Analyze the resulting solution using a suitable analytical method, such as HPLC-MS.
Analytical Method for Linagliptin and its Degradation Products (RP-HPLC)
This method is suitable for the separation and quantification of linagliptin and its impurities, including the dimer.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Mass Spectrometer (MS) for identification (optional but recommended).
Chromatographic Conditions:
-
Column: Zorbax SB-Aq, 250 x 4.6 mm, 5 µm[2]
-
Mobile Phase A: 0.02 M KH2PO4 buffer, pH adjusted to 3.0 with orthophosphoric acid:Methanol (90:10 v/v)[2]
-
Mobile Phase B: Acetonitrile:Water:Methanol (70:15:15 v/v/v)[2]
-
Gradient Program:
-
0-8 min: 25% B
-
8-30 min: 25-55% B
-
30-50 min: 55-75% B
-
50-55 min: 75% B
-
55-60 min: 75-25% B
-
60-65 min: 25% B[2]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45 °C[2]
-
Detector Wavelength: 225 nm[2]
-
Injection Volume: 10 µL
Visualizations
Degradation Pathway of Linagliptin under Acidic Conditions
Caption: Proposed degradation pathway of linagliptin under acidic stress.
Experimental Workflow for Linagliptin Forced Degradation Study
Caption: Workflow for forced degradation studies of linagliptin.
Conclusion
The formation of the this compound is a critical indicator of degradation under acidic conditions. Understanding its formation mechanism and having robust, validated analytical methods for its detection are essential for ensuring the quality, stability, and safety of linagliptin-containing drug products. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the development and quality control of linagliptin. The detailed protocols and degradation pathways serve as a practical resource for conducting stability-indicating studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.net [wjpr.net]
- 6. academicstrive.com [academicstrive.com]
- 7. researchgate.net [researchgate.net]
Unveiling Novel Linagliptin Dimeric Structures: A Technical Guide to Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of novel dimeric structures of Linagliptin (B1675411), a prominent dipeptidyl peptidase-4 (DPP-4) inhibitor. The presence of impurities, including dimers, in active pharmaceutical ingredients (APIs) is a critical quality attribute that necessitates thorough investigation and control. This document outlines the synthetic routes to a specific dimeric impurity, details the analytical techniques for its characterization, and presents the available data in a structured format for clarity and comparative analysis.
Identified Linagliptin Dimeric Structures
Forced degradation studies and process-related impurity profiling have led to the identification of several dimeric impurities of Linagliptin. While a number of potential structures are noted in chemical databases and by commercial suppliers, detailed public scientific literature on their synthesis and isolation is limited. This guide focuses on a significant dimeric impurity, hereafter referred to as "Dimeric Impurity I," for which a synthetic method has been explicitly detailed.[1]
Other identified potential dimeric structures are listed below for awareness and future research focus.
-
Linagliptin N,N'-Methylene Dimer (CAS: 2489212-72-6)[2][3][4][5][6]
-
N-Depiperidin-3-amine Linagliptin Dimer (CAS: 2253964-98-4)[7][8]
-
This compound Impurity (Molecular Formula: C52H59N17O4)[9][10]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of Linagliptin Dimeric Impurity I, as derived from patent literature.[1][11]
| Parameter | Value | Reference |
| Starting Material | Crude Linagliptin | [1] |
| Yield | 97.12% | [1] |
| HPLC Purity | 99.91% | [1] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺: 957.3 | [1] |
Table 1: Quantitative data for the synthesis of Linagliptin Dimeric Impurity I.
Experimental Protocols
This section provides a detailed methodology for the synthesis and isolation of Linagliptin Dimeric Impurity I.[1][11]
Synthesis of Linagliptin Dimeric Impurity I
Materials:
-
Crude Linagliptin (Compound II) (94.51g, 0.2 mol)
-
Dimethyl azodiisobutyrate (4.61g, 0.02 mol)
-
Hydrochloric acid (110ml, 2.0 mol/L)
-
Methyl tert-butyl ether
-
Cold ethanol (0-5 °C)
Procedure:
-
A solution of crude Linagliptin (94.51g, 0.2 mol) is prepared in a mixed solvent of dichloromethane and ethanol (400ml, 10:1 v/v) with stirring until complete dissolution.
-
Dimethyl azodiisobutyrate (4.61g, 0.02 mol) and hydrochloric acid (110ml, 2.0 mol/L) are sequentially added to the solution.
-
The reaction mixture is heated to 35 °C and maintained for approximately 10 hours.
-
The reaction mixture is then concentrated under reduced pressure until it becomes turbid.
-
The mixture is cooled to 15-20 °C, and methyl tert-butyl ether (200ml) is added.
-
The suspension is continuously stirred for 1 hour.
-
The solid product is collected by filtration.
-
The filter cake is washed with cold ethanol (100ml, 0-5 °C).
-
The final product is dried under vacuum at 45 °C for 12 hours to yield Linagliptin Dimeric Impurity I.
Visualizations: Workflows and Pathways
Experimental Workflow for Dimer Synthesis and Isolation
The following diagram illustrates the key steps in the synthesis and isolation of Linagliptin Dimeric Impurity I.
References
- 1. CN113968876A - Preparation method of this compound impurity - Google Patents [patents.google.com]
- 2. synchemia.com [synchemia.com]
- 3. Linagliptin N,N'-Methylene Dimer | CAS No: 2489212-72-6 [aquigenbio.com]
- 4. This compound | C51H56N16O4 | CID 157010687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Impurity/ Linagliptin N,N’-Methylene Dimer | 2489212-72-6 [alfaomegapharma.com]
- 6. veeprho.com [veeprho.com]
- 7. N-Depiperidin-3-amine this compound | C45H44N14O4 | CID 165429116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Depiperidin-3-Amine this compound | CAS No- 2253964-98-4 [chemicea.com]
- 9. This compound Impurity | SynZeal [synzeal.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Preparation method of this compound impurity - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Note: UPLC-MS/MS Method for the Quantification of Linagliptin Dimer
Abstract
This application note describes a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of the Linagliptin dimer, a potential impurity in Linagliptin drug substance and product. The formation of this dimer has been observed under acidic stress conditions.[1][2] This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Linagliptin. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters as per ICH guidelines.
Introduction
Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] During forced degradation studies, which are essential for identifying potential degradation products and ensuring the stability of pharmaceutical compounds, a dimeric impurity of Linagliptin has been identified.[1][2] This dimer, referred to as AD2 in some studies, is formed under acid-catalyzed aza-enolization.[1][2] Accurate quantification of such impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. UPLC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for trace-level impurity quantification.[3][4]
Experimental Workflow
Caption: Experimental workflow for the UPLC-MS/MS quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Molecular Weight: 957.1 g/mol )[5]
-
Linagliptin drug substance/product for testing
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ series) equipped with an electrospray ionization (ESI) source[1]
-
UPLC Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm or equivalent[1]
Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Diluent: Methanol and water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Calibration Standards and Quality Control (QC) Samples: Prepare by serial dilution of the stock solution with the diluent to achieve the desired concentration range.
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temp. | 40 °C |
| Run Time | 10 minutes |
| Gradient Program | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 6.0 | 10 | 90 |
| 8.0 | 10 | 90 |
| 8.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Linagliptin and its Dimer
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Linagliptin | 473.3 | 420.1 | 30 | 25 |
| This compound | 957.5 | To be determined | To be optimized | To be optimized |
Note: The product ion for the this compound needs to be determined by infusing a standard solution and performing a product ion scan. The cone voltage and collision energy should be optimized for maximum sensitivity.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[4]
Data Presentation
The quantitative data from the method validation should be summarized in the following tables for clear comparison.
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | e.g., 1 - 1000 | y = mx + c | > 0.99 |
Table 4: Accuracy
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery |
| This compound | QC Low | ||
| QC Medium | |||
| QC High |
Table 5: Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | QC Low | ||
| QC Medium | |||
| QC High |
Table 6: LOD and LOQ
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | To be determined | To be determined |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the method validation process, highlighting the key parameters to be evaluated.
Caption: Key parameters for UPLC-MS/MS method validation as per ICH guidelines.
Conclusion
This application note provides a comprehensive protocol for the quantification of the this compound using a UPLC-MS/MS method. The described method is designed to be sensitive, specific, and suitable for the routine analysis of Linagliptin samples for this specific impurity. Adherence to the detailed experimental procedures and thorough method validation will ensure reliable and accurate results, supporting the development of safe and high-quality pharmaceutical products.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. resolian.com [resolian.com]
- 5. This compound | C51H56N16O4 | CID 157010687 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Stability-Indicating HPLC Assay of Linagliptin and its Dimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] During its synthesis and storage, impurities and degradation products can arise, which may affect the drug's efficacy and safety. One such critical degradation product is a dimer of Linagliptin, which has been observed to form under acidic stress conditions.[2][3] Therefore, a validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for the quantitative analysis of Linagliptin in the presence of its degradation products, including the dimer, to ensure the quality and stability of the drug product.
This document provides a detailed application note and protocol for a stability-indicating RP-HPLC method for the simultaneous determination of Linagliptin and its dimer. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[4][5]
Experimental Protocols
Materials and Reagents
-
Linagliptin reference standard
-
Linagliptin dimer reference standard (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate (B84403) monobasic (KH2PO4) (AR grade)
-
Orthophosphoric acid (OPA) (AR grade)
-
Hydrochloric acid (HCl) (AR grade)
-
Sodium hydroxide (B78521) (NaOH) (AR grade)
-
Hydrogen peroxide (H2O2) (30%) (AR grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A validated RP-HPLC method for the analysis of Linagliptin and its degradation products is summarized in the table below. This method is optimized for the separation of Linagliptin from its potential degradation products, including the dimer.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/UV detector |
| Column | Zorbax SB-Aq C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02M KH2PO4 buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) |
| Gradient Program | Time (min) / %B: 0/25, 8/25, 25/40, 33/45, 38/45, 47/55, 57/80, 62/80, 65/25, 70/25 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Methanol (50:50, v/v) |
Preparation of Solutions
-
Standard Stock Solution of Linagliptin (1000 µg/mL): Accurately weigh 10 mg of Linagliptin reference standard and dissolve in 10 mL of methanol.[6]
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the diluent.[6]
-
Calibration Curve Solutions: Prepare a series of solutions with concentrations ranging from 5-30 µg/mL by diluting the working standard solution with the diluent.[6]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[7]
-
Acid Hydrolysis: Mix 1 mL of the Linagliptin standard stock solution (1000 µg/mL) with 1 mL of 0.1N HCl and keep at room temperature for 2 hours.[6] Neutralize the solution with 1 mL of 0.1N NaOH and dilute to 10 mL with the diluent.
-
Base Hydrolysis: Mix 1 mL of the Linagliptin standard stock solution (1000 µg/mL) with 1 mL of 0.1N NaOH and keep at room temperature for 30 minutes.[6] Neutralize the solution with 1 mL of 0.1N HCl and dilute to 10 mL with the diluent.
-
Oxidative Degradation: Mix 1 mL of the Linagliptin standard stock solution (1000 µg/mL) with 1 mL of 3% H2O2 and keep at room temperature for 60 minutes.[6] Dilute to 10 mL with the diluent.
-
Thermal Degradation: Expose the solid Linagliptin drug substance to a temperature of 100°C in a hot air oven for 8 hours.[8] After exposure, prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose a solution of Linagliptin (1000 µg/mL in diluent) to UV light (254 nm) for 4 hours and another solution to daylight for 72 hours.[9]
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
| Validation Parameter | Results |
| Specificity | The method is specific as it can resolve Linagliptin from its degradation products and the dimer. |
| Linearity Range | 5 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL[10] |
| Limit of Quantitation (LOQ) | 0.15 µg/mL[10] |
| Accuracy (% Recovery) | 99.12% - 100.47% |
| Precision (% RSD) | < 2.0% |
| Robustness | The method is robust for small, deliberate changes in flow rate, mobile phase composition, and pH. |
Results and Discussion
Degradation Behavior of Linagliptin
Linagliptin was found to be susceptible to degradation under acidic, basic, and oxidative conditions. Significant degradation was observed in acid and base hydrolysis, leading to the formation of several degradation products.[2][6] Under acidic stress, the formation of a dimer (AD2) was identified as a significant degradation product.[2] The drug showed moderate degradation under oxidative stress and was relatively stable under thermal and photolytic conditions.[2]
Formation of this compound
The this compound is formed under acidic conditions through a proposed mechanism of acid-catalyzed aza-enolization. This is followed by a nucleophilic attack of the enol on another Linagliptin molecule.[2]
Visualizations
Caption: Experimental workflow for the stability-indicating HPLC assay.
Caption: Plausible degradation pathway of Linagliptin to its dimer.
Conclusion
The developed and validated stability-indicating RP-HPLC method is simple, accurate, precise, and specific for the simultaneous determination of Linagliptin and its dimer impurity.[4] The method is suitable for routine quality control analysis of Linagliptin in bulk drug and pharmaceutical formulations and for stability studies. The forced degradation studies provide valuable insight into the degradation pathways of Linagliptin, highlighting the importance of controlling acidic conditions during manufacturing and storage to minimize the formation of the dimer impurity.
References
- 1. jetir.org [jetir.org]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Process For Removal Of this compound Impurity From [quickcompany.in]
- 4. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII | Semantic Scholar [semanticscholar.org]
- 6. ijcrt.org [ijcrt.org]
- 7. wjpr.net [wjpr.net]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Note: Chiral and Dimeric Impurity Profiling of Linagliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. As with any pharmaceutical compound, ensuring the purity and controlling impurities is critical for its safety and efficacy. This application note provides detailed protocols and data for the chiral separation of Linagliptin from its unwanted S-enantiomer and discusses the identification and potential separation strategies for its dimeric impurities. The methods described herein are essential for the quality control and stability testing of Linagliptin in bulk drug substance and finished pharmaceutical products.
Chiral Separation of Linagliptin
The desired therapeutic effect of Linagliptin is attributed to the R-enantiomer. The S-enantiomer is considered a chiral impurity and its levels must be controlled. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most effective method for the enantioselective separation of Linagliptin.
Quantitative Data for Chiral Separation
The following table summarizes the chromatographic parameters for the successful chiral separation of Linagliptin and its S-enantiomer.
| Parameter | Method 1 | Method 2 |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralpak® IA-3 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | Ethanol: Methanol: Diethylamine (90:10:0.1, v/v/v) | Ethanol: Methanol: Monoethanolamine (60:40:0.2, v/v/v) |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Column Temperature | 30°C | 25°C |
| Detection Wavelength | 225 nm | 225 nm |
| Injection Volume | Not Specified | 10 µL |
| Retention Time (S-LINA) | ~12.3 min | Not Specified |
| Retention Time (R-LINA) | ~17.2 min | Not Specified |
| Resolution (Rs) | > 5.0 | Not Specified |
Experimental Protocol: Chiral HPLC Separation of Linagliptin
This protocol is based on a validated method for the enantioselective determination of the S-enantiomer in Linagliptin drug substance.
1. Materials and Reagents:
-
Linagliptin Reference Standard (R-enantiomer)
-
S-Linagliptin Reference Standard
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (DEA)
-
Milli-Q water or equivalent
2. Instrumentation:
-
HPLC system with a UV detector (e.g., Waters Alliance e2695 with 2998 PDA detector)
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm) analytical column
3. Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of Ethanol, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection: 225 nm
-
Injection Volume: 10 µL (typical, can be optimized)
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of S-Linagliptin in the mobile phase. Further dilute to a suitable concentration for limit of quantification (LOQ) and linearity studies.
-
Sample Solution: Accurately weigh and dissolve the Linagliptin drug substance in the mobile phase to a final concentration of approximately 1 mg/mL.
5. System Suitability:
-
Inject the standard solution and ensure the system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) are within the acceptable limits.
-
A resolution (Rs) of greater than 5.0 between the S- and R-enantiomer peaks should be achieved.
6. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Quantify the S-enantiomer based on the peak area in comparison to the standard curve.
Experimental Workflow for Chiral Separation
Caption: Workflow for the chiral HPLC separation of Linagliptin.
Dimeric Impurities of Linagliptin
Forced degradation studies have revealed that Linagliptin can form dimeric impurities under certain stress conditions, particularly acidic conditions. The identification and control of these impurities are crucial for ensuring the stability and safety of the drug product.
Identification of Dimeric Impurities
One identified dimeric impurity, denoted as AD2, is formed through an acid-catalyzed aza-enolization mechanism. Another dimeric impurity with a mass-to-charge ratio (m/z) of 945.08 has also been reported. The exact structures of all potential dimeric impurities may vary, and their formation is dependent on the specific stress conditions.
Analytical Strategy for Dimeric Impurities
The following table outlines a potential starting point for an RP-HPLC method for the analysis of Linagliptin and its dimeric impurities.
| Parameter | Proposed RP-HPLC Method |
| Column | Zorbax SB-Aq (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile:Water:Methanol (70:15:15, v/v/v) |
| Gradient Elution | Time (min) / %B: 0/25, 8/25, 30/55, 50/75, 55/75, 60/25, 65/25 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Experimental Protocol: RP-HPLC for Linagliptin and Dimeric Impurities
This protocol provides a general framework for the development and validation of a method for the separation of Linagliptin and its dimeric impurities.
1. Materials and Reagents:
-
Linagliptin Reference Standard
-
Reference standards for any known dimeric impurities (if available)
-
Potassium dihydrogen phosphate (HPLC grade)
-
Orthophosphoric acid (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Milli-Q water or equivalent
2. Instrumentation:
-
HPLC system with a gradient pump and a UV/PDA detector
-
C18 analytical column (e.g., Zorbax SB-Aq, 250 x 4.6 mm, 5 µm)
3. Chromatographic Conditions:
-
Use the gradient conditions outlined in the table above. Method optimization may be required to achieve baseline separation of all impurities.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Linagliptin and any available impurity standards in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Sample Solution: Prepare the Linagliptin sample at a suitable concentration in the same diluent. For forced degradation studies, subject the sample to stress conditions (e.g., acid hydrolysis) prior to dilution.
5. Analysis:
-
Inject the blank, standard, and sample solutions.
-
Identify and quantify the impurities based on their retention times and response factors relative to Linagliptin.
Relationship between Linagliptin and its Impurities
Caption: Relationship of Linagliptin to its chiral and dimeric impurities.
Conclusion
The control of chiral and dimeric impurities is a critical aspect of ensuring the quality, safety, and efficacy of Linagliptin. This application note provides robust HPLC methods and protocols for the separation and analysis of these impurities. The provided workflows and diagrams offer a clear visual representation of the analytical processes and the relationships between the parent drug and its impurities, serving as a valuable resource for researchers and professionals in the pharmaceutical industry. Further method development may be required to achieve the simultaneous separation of all known impurities in a single run.
Application Notes and Protocols: Linagliptin Dimer as a Reference Standard in Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin (B1675411) is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] Ensuring the purity and quality of the active pharmaceutical ingredient (API) is critical for its safety and efficacy.[2] During the synthesis and storage of linagliptin, various process-related and degradation impurities can form.[1][2][3] One such impurity is the linagliptin dimer, which can be formed under specific conditions. This document provides detailed application notes and protocols for the use of a well-characterized this compound as a reference standard in the quality control of linagliptin. The use of impurity reference standards is essential for method validation, routine quality control, and stability studies.[4][5][6]
Characterization of this compound
The this compound reference standard must be thoroughly characterized to confirm its identity and purity. The chemical name for a this compound impurity is 1-((4-(2-(((5R)-5-amino-1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)amino)propyl)quinazolin-2-yl)methyl)-8-((R)-3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione.[7] Characterization is typically achieved using a combination of spectroscopic and chromatographic techniques.
Table 1: Spectroscopic and Chromatographic Data for Characterization of this compound
| Analytical Technique | Expected Results |
| Mass Spectrometry (MS) | Provides the molecular weight of the dimer, confirming its dimeric structure. |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass and elemental composition. |
| Nuclear Magnetic Resonance (¹H-NMR) | Elucidates the proton environment of the molecule, confirming the covalent linkage between the two linagliptin monomers. |
| Nuclear Magnetic Resonance (¹³C-NMR) | Provides information on the carbon skeleton of the dimer. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the reference standard and its retention time relative to linagliptin. |
Application in Quality Control
A this compound reference standard is primarily used in chromatographic methods, such as HPLC, for the following purposes:
-
Peak Identification: To unequivocally identify the this compound peak in a chromatogram of a linagliptin sample.
-
System Suitability Testing: To ensure the chromatographic system is performing adequately before sample analysis.
-
Method Validation: To validate analytical methods for parameters such as specificity, linearity, accuracy, precision, and sensitivity for the quantification of the dimer impurity.[8]
-
Quantification of Impurities: To accurately quantify the amount of this compound present in batches of linagliptin API or formulated products.
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare solutions of the this compound reference standard and the linagliptin test sample for HPLC analysis.
Materials:
-
This compound Reference Standard
-
Linagliptin API or drug product
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
Volumetric flasks
-
Pipettes
-
Sonicator
Procedure:
-
Diluent Preparation: Prepare a suitable diluent for dissolving linagliptin and its dimer. A common diluent is a mixture of water and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Stock Solution Preparation: Accurately weigh a suitable amount of this compound Reference Standard and transfer it to a volumetric flask. Dissolve in the diluent, sonicate if necessary to ensure complete dissolution, and dilute to volume with the diluent.
-
Working Standard Solution Preparation: Prepare the working standard solution by diluting the standard stock solution with the diluent to a final concentration appropriate for the analytical method (e.g., at the specification limit for the impurity).
-
Sample Solution Preparation: Accurately weigh a specified amount of the linagliptin test sample, transfer it to a volumetric flask, dissolve in the diluent, and dilute to volume. The concentration should be such that the expected level of impurities can be accurately measured.
Protocol 2: HPLC Method for Impurity Profiling
Objective: To separate and quantify the this compound from linagliptin and other potential impurities using a stability-indicating HPLC method.
Table 2: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Phosphoric acid in water (pH adjusted) or other suitable buffer |
| Mobile Phase B | Acetonitrile or a mixture of acetonitrile and methanol |
| Gradient Elution | A gradient program should be developed to ensure separation of all impurities. An example could be starting with a low percentage of Mobile Phase B, gradually increasing it to elute the impurities and the main peak, and then returning to the initial conditions for column equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm or 299 nm |
| Injection Volume | 10 µL |
System Suitability:
Before sample analysis, inject the working standard solution and check for system suitability parameters.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (for linagliptin and dimer peaks) | Not more than 2.0 |
| Theoretical Plates (for linagliptin and dimer peaks) | Not less than 2000 |
| % RSD of peak areas (from replicate injections) | Not more than 5.0% |
Analysis:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the working standard solution to determine the retention time and response of the this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the following formula:
% Impurity = (Area of Impurity in Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard x 100
Method Validation Data
The following table summarizes typical validation parameters for an HPLC method for the determination of this compound.
Table 4: Summary of Method Validation Data
| Parameter | Typical Results |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Typically in the range of 0.01% to 0.05% of the nominal sample concentration. |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05% to 0.15% of the nominal sample concentration.[9] |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (% RSD) | ≤ 5.0% |
Visualizations
DPP-4 Signaling Pathway
Linagliptin is a DPP-4 inhibitor. DPP-4 is an enzyme that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, linagliptin increases the levels of active incretins, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner.
Caption: DPP-4 signaling pathway and the mechanism of action of Linagliptin.
Experimental Workflow for Quality Control
The following diagram illustrates the general workflow for using the this compound reference standard in a quality control setting.
Caption: Experimental workflow for quality control using a reference standard.
References
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linagliptin Impurities | SynZeal [synzeal.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Linagliptin |Axios Research [axios-research.com]
- 7. This compound Impurity | SynZeal [synzeal.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. This compound Impurity 2|CAS 1418133-47-7 [benchchem.com]
Application Note: Quantification of Linagliptin Dimer Impurity using a Validated Stability-Indicating RP-HPLC Method
Abstract
This application note details a validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of the Linagliptin dimer, a potential impurity in Linagliptin drug substance and product. The method is demonstrated to be specific, accurate, precise, linear, and robust, making it suitable for routine quality control and stability testing in the pharmaceutical industry. The formation of the this compound (AD2) has been reported to occur under acidic stress conditions.[1][2] This method allows for the effective separation and quantification of this critical impurity from the active pharmaceutical ingredient (API) and other degradation products. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Introduction
Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][6] Like any pharmaceutical compound, Linagliptin can degrade under various stress conditions such as acid, base, oxidation, heat, and light, leading to the formation of impurities that can affect the safety and efficacy of the drug product.[1][7][8] One such impurity is a dimer of Linagliptin, which has been identified as a degradation product formed under acidic conditions through a proposed mechanism of acid-catalyzed aza-enolization.[1][2] Therefore, a validated analytical method for the quantification of the this compound is crucial for ensuring the quality and stability of Linagliptin products.
This application note provides a comprehensive protocol for a stability-indicating RP-HPLC method capable of separating and quantifying the this compound from Linagliptin and other potential degradation products. The method validation was conducted in accordance with ICH guidelines to ensure its suitability for its intended purpose.[5][9]
Experimental Protocols
Materials and Reagents
-
Linagliptin reference standard
-
This compound impurity reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Equipment
-
HPLC system with a UV/Vis or PDA detector (e.g., Waters Alliance, Agilent 1260)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
A variety of RP-HPLC methods have been reported for the analysis of Linagliptin and its impurities.[10][11][12] The following conditions are a representative example and may require optimization based on the specific column and system used.
| Parameter | Condition |
| Column | C18 (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm)[13] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water[13][14] |
| Mobile Phase B | Acetonitrile[13][14] |
| Gradient Elution | Time (min) |
| 0 | |
| 8 | |
| 30 | |
| 50 | |
| 55 | |
| 60 | |
| 65 | |
| Flow Rate | 1.0 mL/min[10][13][14] |
| Column Temperature | 30 °C[13] |
| Detection Wavelength | 225 nm[13][15] |
| Injection Volume | 10 µL[13] |
Preparation of Solutions
-
Standard Stock Solution of Linagliptin: Accurately weigh and dissolve about 25 mg of Linagliptin reference standard in the mobile phase to obtain a concentration of 500 µg/mL.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve about 10 mg of this compound reference standard in the mobile phase to obtain a concentration of 200 µg/mL.
-
Spiked Sample Solution: Prepare a solution of Linagliptin at a concentration of 500 µg/mL and spike it with the this compound stock solution to achieve a final dimer concentration at the desired level (e.g., 0.15% of the Linagliptin concentration).
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines for the following parameters:[3][4][5]
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][8]
-
Acid Hydrolysis: Treat the Linagliptin sample solution with 0.1 N HCl at 60°C for 24 hours.[1]
-
Base Hydrolysis: Treat the Linagliptin sample solution with 0.1 N NaOH at 60°C for 10 days.[1]
-
Oxidative Degradation: Treat the Linagliptin sample solution with 3% H₂O₂ at room temperature.[16]
-
Thermal Degradation: Expose the solid Linagliptin drug substance to 60°C for 10 days.[1]
-
Photolytic Degradation: Expose the Linagliptin sample solution to UV light.
Analyze the stressed samples using the proposed HPLC method. The method is considered specific if the this compound peak is well-resolved from the main Linagliptin peak and other degradation products.
Linearity
Prepare a series of at least five concentrations of the this compound ranging from the Limit of Quantification (LOQ) to 150% of the expected impurity level (e.g., 0.05% to 0.225% of the nominal Linagliptin concentration).[13][17] Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[12][18]
Accuracy (% Recovery)
The accuracy of the method should be determined by analyzing spiked samples of Linagliptin with known amounts of the this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[17] The recovery should be within the range of 80-120% for impurities.
Precision (Repeatability and Intermediate Precision)
-
Repeatability: Analyze six replicate samples of Linagliptin spiked with the this compound at the 100% level on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 5.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of results should be evaluated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[17]
Robustness
Evaluate the robustness of the method by intentionally varying critical parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%) The system suitability parameters should remain within acceptable limits after these variations.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (this compound) | ≤ 2.0 | |
| Theoretical Plates (this compound) | ≥ 2000 | |
| Resolution (between Linagliptin and Dimer) | ≥ 2.0 | |
| %RSD of six replicate injections | ≤ 2.0% |
Table 2: Linearity of this compound
| Concentration (µg/mL) | Peak Area |
| LOQ | |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | |
| Regression Equation |
Table 3: Accuracy (% Recovery) of this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 50% | ||||
| 100% | ||||
| 150% |
Table 4: Precision of this compound
| Repeatability (%RSD) | Intermediate Precision (%RSD) |
| This compound |
Table 5: LOD and LOQ of this compound
| Parameter | Result (µg/mL) |
| LOD | |
| LOQ |
Visualizations
Caption: Experimental Workflow for Method Validation.
Caption: Simplified Mechanism of Action of Linagliptin.
Conclusion
The described RP-HPLC method is suitable for the quantification of the this compound impurity in Linagliptin drug substance and formulations. The method is specific, accurate, precise, linear, and robust, meeting the requirements of the ICH guidelines. This application note provides a comprehensive framework for the implementation of this method in a quality control laboratory for routine analysis and stability studies.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. mdpi.com [mdpi.com]
- 7. wjpps.com [wjpps.com]
- 8. wjpr.net [wjpr.net]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. A Validated RP-HPLC Method for the Determination of Linagliptin | Semantic Scholar [semanticscholar.org]
- 11. Academic Strive | A Review on Analytical Method for Estimation of Linagliptin and its Impurity [academicstrive.com]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. mdpi.com [mdpi.com]
- 16. asianpubs.org [asianpubs.org]
- 17. impactfactor.org [impactfactor.org]
- 18. jetir.org [jetir.org]
Application Note and Protocol: Forced Degradation of Linagliptin and Targeted Generation of its Dimer Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for conducting forced degradation studies on Linagliptin (B1675411), a dipeptidyl peptidase-4 (DPP-4) inhibitor. The protocols outlined are designed to intentionally degrade Linagliptin under various stress conditions as mandated by ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress. Furthermore, a specific protocol for the targeted synthesis of a Linagliptin dimer impurity is detailed, based on established chemical synthesis methods. This application note also includes methodologies for the analysis of degradation products, primarily utilizing High-Performance Liquid Chromatography (HPLC).
Introduction
Forced degradation studies are a critical component of the drug development process, providing essential information about a drug substance's stability profile. These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. Linagliptin, as a pharmaceutical active ingredient, is susceptible to degradation under certain environmental conditions. One specific impurity of interest is the this compound. This document provides protocols to both study the general degradation of Linagliptin and to specifically generate this dimer for use as a reference standard in analytical method development and validation.
Experimental Protocols
General Forced Degradation of Linagliptin
This section details the procedures for subjecting Linagliptin to various stress conditions to induce degradation.
2.1.1. Materials and Reagents
-
Linagliptin Active Pharmaceutical Ingredient (API)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV or DAD detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Photostability chamber
-
Oven
2.1.2. Preparation of Linagliptin Stock Solution
Prepare a stock solution of Linagliptin at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water (1:1 v/v).[1]
2.1.3. Stress Conditions
-
Acid Hydrolysis: To 1 mL of the Linagliptin stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.[1] After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount and concentration of NaOH. Dilute with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the Linagliptin stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 10 days.[1] After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount and concentration of HCl. Dilute with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis. A study noted that only mild degradation (around 0.25%) was observed under basic conditions.[2]
-
Oxidative Degradation: To 1 mL of the Linagliptin stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for a suitable duration, monitoring the degradation periodically. One study performed this for 30 minutes.[3] Dilute with the mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis. Significant degradation has been observed under oxidative conditions.[1]
-
Thermal Degradation: Place the solid Linagliptin API in an oven at 80°C for 3 hours.[3] Another study kept the substance at 60°C for 10 days, which resulted in minimal degradation (0.05%).[1] After exposure, dissolve the sample in the mobile phase to achieve a final concentration of approximately 50 µg/mL for HPLC analysis.
-
Photolytic Degradation: Expose the solid Linagliptin API to UV light (254 nm) for 4 hours and to daylight for 72 hours.[4] Prepare a solution of the exposed sample in the mobile phase at a final concentration of approximately 50 µg/mL for HPLC analysis.
Targeted Synthesis of this compound Impurity
This protocol is adapted from a patented synthesis method for a specific this compound impurity.[5][6]
2.2.1. Materials and Reagents
-
Linagliptin
-
Dimethyl azodiisobutyrate
-
Hydrochloric acid (2.0 M)
-
Methyl tert-butyl ether
-
Cold ethanol (0-5°C)
-
Reaction vessel with stirring and temperature control
-
Rotary evaporator
-
Filtration apparatus
-
Vacuum oven
2.2.2. Synthesis Protocol
-
Dissolve Linagliptin (e.g., 94.51 g, 0.2 mol) in a mixed solvent of dichloromethane and ethanol (e.g., 400 mL, 10:1 v/v) with stirring.[5][6]
-
Sequentially add dimethyl azodiisobutyrate (e.g., 4.61 g, 0.02 mol) and hydrochloric acid (e.g., 110 mL, 2.0 M).[5][6]
-
Heat the reaction mixture to 35°C and maintain for approximately 10 hours.[5][6]
-
After the reaction is complete, concentrate the solution under reduced pressure until it becomes turbid.[5][6]
-
Cool the mixture to 15-20°C and add methyl tert-butyl ether (e.g., 200 mL).[5][6]
-
Filter the resulting precipitate and wash the filter cake with cold ethanol (e.g., 100 mL, 0-5°C).[5][6]
-
Dry the solid product in a vacuum oven at 45°C for 12 hours to obtain the this compound impurity.[5][6] The reported yield and HPLC purity from this method were 97.12% and 99.91%, respectively.[6]
Analytical Methodology
A stability-indicating HPLC method is required to separate Linagliptin from its degradation products, including the dimer.
HPLC Method Parameters
The following is an example of a reported HPLC method suitable for the analysis of Linagliptin and its degradation products.[4][7]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (containing 0.3% Triethylamine), 40:60 (v/v), pH adjusted to 4.5 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Data Presentation
Quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.
Table 1: Summary of Forced Degradation of Linagliptin
| Stress Condition | Parameters | % Degradation of Linagliptin | Number of Degradation Products | Retention Time of Major Degradant(s) (min) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 h | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 10 days | Data | Data | Data |
| Oxidative Degradation | 3% H₂O₂, RT, 30 min | Data | Data | Data |
| Thermal Degradation | Solid, 80°C, 3 h | Data | Data | Data |
| Photolytic Degradation | UV (4 h) & Daylight (72 h) | Data | Data | Data |
*Data to be filled in based on experimental results.
Visualizations
Experimental Workflow for Forced Degradation
Caption: Workflow for the forced degradation study of Linagliptin.
Synthetic Pathway for this compound
Caption: Synthetic pathway for the targeted generation of this compound impurity.
Conclusion
The protocols provided in this application note offer a comprehensive guide for conducting forced degradation studies on Linagliptin and for the specific synthesis of its dimer impurity. Adherence to these methodologies will enable researchers to effectively characterize the stability of Linagliptin and to generate a key impurity for analytical reference, thereby supporting robust drug development and quality control processes.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. academic.oup.com [academic.oup.com]
- 5. CN113968876A - Preparation method of this compound impurity - Google Patents [patents.google.com]
- 6. Preparation method of this compound impurity - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
Application Note: Preparative HPLC for the Isolation of a Linagliptin Dimer Impurity
AN-LGDP-001
Abstract
This application note details a preparative high-performance liquid chromatography (HPLC) method for the efficient isolation of a Linagliptin dimer impurity. The formation of dimers and other impurities during the synthesis and storage of Linagliptin, an active pharmaceutical ingredient (API), necessitates robust purification methods to ensure the safety and efficacy of the final drug product. This document provides a comprehensive protocol for the isolation of the this compound, suitable for researchers, scientists, and professionals in drug development. The method is based on a scalable reversed-phase HPLC technique, providing a basis for obtaining high-purity dimer for use as a reference standard or for further toxicological studies.
Introduction
Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. During its synthesis and under certain stress conditions, such as acidic environments, various impurities can form, including a dimeric adduct.[1][2] The presence of such impurities must be carefully controlled and monitored to meet stringent regulatory requirements. The isolation and characterization of these impurities are crucial for establishing their toxicological profiles and for use as reference standards in routine quality control testing.[3][4]
Preparative HPLC is a powerful technique for isolating and purifying specific compounds from complex mixtures in larger quantities than analytical HPLC.[5] This application note outlines a preparative reversed-phase HPLC method that can be effectively employed for the isolation of the this compound. The described methodology is adapted from established analytical methods for Linagliptin and its related substances, with modifications to accommodate the larger sample loads required for preparative-scale purification.
Experimental Protocol
Sample Preparation
A crude mixture of Linagliptin containing the dimer impurity is required for this protocol. This can be obtained from a stressed sample of Linagliptin (e.g., after exposure to acidic conditions) or from a synthesis batch where the dimer is a known byproduct.
-
Dissolution: Dissolve an accurately weighed quantity of the crude Linagliptin sample in a suitable solvent to achieve a high concentration. A mixture of the mobile phase components is often a good starting point for the dissolution solvent to ensure good peak shape.
-
Filtration: Filter the sample solution through a 0.45 µm membrane filter to remove any particulate matter that could damage the HPLC column.
Preparative HPLC Method
The following method parameters are a starting point and may require optimization based on the specific crude sample and HPLC system used.
Table 1: Preparative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water (pH 2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30 °C |
| Injection Volume | 500 - 2000 µL (dependent on concentration) |
Table 2: Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 25 | 30 | 70 |
| 30 | 30 | 70 |
| 32 | 70 | 30 |
| 40 | 70 | 30 |
Fraction Collection and Post-Purification Processing
-
Fraction Collection: Collect the eluent corresponding to the dimer peak into clean collection vessels. The retention time of the dimer will need to be determined from an initial analytical run of the crude mixture.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm the purity of the isolated dimer.
-
Solvent Evaporation: Pool the fractions with the desired purity and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the isolated this compound as a solid powder.
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Data Presentation
The quantitative data for a typical analytical run of a stressed Linagliptin sample is presented below. This data is used to identify the retention time of the dimer for setting up the fraction collection in the preparative run.
Table 3: Analytical HPLC Data of Stressed Linagliptin Sample
| Peak | Retention Time (min) | Relative Retention Time (RRT) | Area (%) |
| Linagliptin | 10.2 | 1.00 | 85.3 |
| This compound | 15.8 | 1.55 | 8.7 |
| Other Impurities | Various | - | 6.0 |
Conclusion
The preparative HPLC method described in this application note provides a reliable and scalable approach for the isolation of the this compound impurity. By employing a reversed-phase C18 column with a gradient elution of acidified water and acetonitrile, a high-purity dimer can be obtained. This isolated impurity is essential for the development of robust analytical methods and for conducting necessary safety assessments of the drug substance. The provided protocol and workflow serve as a valuable resource for scientists and researchers involved in the development and quality control of Linagliptin.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII | Semantic Scholar [semanticscholar.org]
Application Note: Capillary Electrophoresis for the Analysis of Linagliptin Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin (B1675411) is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities can affect the efficacy and safety of the drug product. Therefore, robust analytical methods are required for the identification and quantification of these impurities during drug development and quality control. Capillary electrophoresis (CE) offers a powerful alternative to high-performance liquid chromatography (HPLC) for impurity analysis, providing advantages such as high separation efficiency, short analysis times, and low consumption of reagents and solvents.[3]
This application note details a capillary electrophoresis method for the determination of the enantiomeric impurity of Linagliptin.[1] Since only the R-enantiomer of Linagliptin is clinically active, controlling the level of the S-enantiomer is critical.[1][4] Additionally, this document will touch upon other potential impurities of Linagliptin, including degradation products that have been identified through various stress studies.[2][5][6]
Experimental Protocols
This section provides a detailed methodology for the analysis of the Linagliptin enantiomeric impurity using capillary electrophoresis.
Instrumentation and Materials
-
Instrument: Capillary Electrophoresis system equipped with a UV detector.
-
Capillary: Uncoated fused-silica capillary (50 µm inner diameter, 365 µm outer diameter, 64.5 cm total length, 56 cm effective length).[1][4]
-
Reagents:
-
Sodium acetate (B1210297)
-
Carboxymethyl-β-cyclodextrin (CM-β-CD)
-
Linagliptin reference standard
-
Methanol (B129727) (analytical grade)
-
Deionized water
-
Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 70 mM sodium acetate solution containing 4.7 mM carboxymethyl-β-cyclodextrin. Adjust the pH to 6.10.[1][4]
-
Sample Diluent: Use analytical grade methanol as the diluent.[4]
-
Standard Solution: Prepare a stock solution of Linagliptin in methanol. Further dilutions can be made to the desired concentration (e.g., 15 µg/mL).[4]
-
Sample Solution: Dissolve the Linagliptin sample in methanol to achieve a suitable concentration for analysis.
Capillary Electrophoresis Method
A validated capillary electrophoresis method was developed for the determination of the enantiomeric impurity of Linagliptin.[1]
-
Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH for 10 minutes, followed by deionized water for 10 minutes, and finally with the background electrolyte for 15 minutes.
-
Injection: Inject the sample hydrodynamically at a pressure of 50 mbar for 5 seconds.
-
Temperature: Maintain the capillary temperature at 25°C.[1][4]
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., 295 nm, the absorption maximum of Linagliptin in methanol).[4]
-
Run Time: The separation is typically achieved within 10 minutes.[1][4]
Data Presentation
The following table summarizes the quantitative data for the capillary electrophoresis method for the analysis of the Linagliptin enantiomeric impurity.
| Parameter | Value | Reference |
| Capillary Dimensions | 50 µm i.d. x 64.5 cm (56 cm effective length) | [1][4] |
| Background Electrolyte | 70 mM Sodium Acetate, 4.7 mM Carboxymethyl-β-cyclodextrin | [1][4] |
| pH of BGE | 6.10 | [1][4] |
| Applied Voltage | 28.0 kV | [1][4] |
| Temperature | 25°C | [1][4] |
| Analysis Time | < 10 minutes | [1][4] |
| Limit of Quantitation (LOQ) | 0.05% for the enantiomeric impurity | [1][4] |
Linagliptin Impurities
Besides the enantiomeric impurity, Linagliptin can have other related substances originating from the manufacturing process or degradation. Forced degradation studies have shown that Linagliptin is susceptible to degradation under acidic and oxidative conditions.[5] Some of the identified degradation products include:
-
Acid Degradation Products: Hydrolysis of the quinazoline (B50416) structure.[2]
-
Oxidative Degradation Products: Oxidation of the free amino group.[2]
-
Other Process-Related Impurities: Such as LNGN N-formyl impurity, LNGN amino impurity, and LNGN N-Boc impurity.[7]
While the protocol provided is specific for the enantiomeric impurity, the principles of capillary electrophoresis can be adapted to develop methods for the separation and quantification of these other impurities. Method development would involve optimizing the background electrolyte composition, pH, and the use of additives to achieve the desired selectivity.
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the capillary electrophoresis analysis of Linagliptin impurities.
Caption: Workflow for Linagliptin impurity analysis by CE.
Conclusion
Capillary electrophoresis is a suitable and efficient technique for the analysis of Linagliptin impurities, particularly for the challenging separation of its enantiomer. The detailed protocol provides a validated method for the determination of the enantiomeric impurity with a low limit of quantitation. Further method development can extend the application of CE to the analysis of a broader range of process-related and degradation impurities of Linagliptin, making it a valuable tool in ensuring the quality and safety of this important antidiabetic drug.
References
- 1. A capillary electrophoresis method for the determination of the linagliptin enantiomeric impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
Application Note: Structural Elucidation of a Linagliptin Dimer Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] During the manufacturing process and storage, impurities can arise from degradation of the active pharmaceutical ingredient (API) or as byproducts of the synthesis.[3] The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[2][4][5] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of impurities exceeding certain thresholds.[3][6]
One such impurity is a dimer of Linagliptin, which has been observed to form under acidic stress conditions.[2][5][7] The structural elucidation of these low-level, often isomeric, impurities presents a significant analytical challenge.[4][8] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the identification and characterization of unknown impurities in pharmaceuticals.[4][8][9] The high mass accuracy of HRMS allows for the determination of elemental compositions, while tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for detailed structural elucidation.[4]
This application note provides a detailed protocol for the structural elucidation of a Linagliptin dimer using LC-HRMS. It includes a method for inducing the formation of the dimer through forced degradation, the instrumental parameters for LC-HRMS analysis, and an interpretation of the resulting mass spectral data.
Experimental Protocols
Forced Degradation for Dimer Formation (Acid Hydrolysis)
This protocol describes the generation of the this compound through acid-induced degradation.
Materials:
-
Linagliptin API
-
Hydrochloric acid (1 M HCl)
-
Sodium hydroxide (B78521) (1 M NaOH)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks (10 mL)
-
Pipettes
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of Linagliptin in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
In a 10 mL volumetric flask, add 1 mL of the Linagliptin stock solution.
-
Add 1 mL of 1 M HCl.
-
Keep the mixture at room temperature for 24 hours.
-
-
Neutralization: After the incubation period, neutralize the solution with 1 M NaOH to a pH of approximately 7.
-
Dilution: Dilute the neutralized solution with a 50:50 mixture of methanol and water to a final concentration suitable for LC-MS analysis (e.g., 10 µg/mL).
-
Control Sample: Prepare a control sample by diluting the Linagliptin stock solution to the same final concentration without the addition of acid or base.
High-Resolution LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[2]
LC Method:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is suitable.[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column. A starting point could be 10% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
HRMS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Capillary Voltage: 3.0 kV.[3]
-
Source Temperature: 120 °C.[2]
-
Desolvation Gas Temperature: 350 °C.[3]
-
Cone Gas Flow: 50 L/h.[2]
-
Desolvation Gas Flow: 800 L/h.[2]
-
Mass Range: m/z 100-1200.[2]
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2).
-
Collision Energy: A ramp of collision energies (e.g., 15-40 eV) should be used for MS/MS experiments to generate a rich fragmentation spectrum.
Data Presentation and Analysis
The primary mechanism for the formation of the this compound under acidic conditions is believed to be an acid-catalyzed aza-enolization process.[2][7] This involves one molecule of Linagliptin acting as a nucleophile and attacking a Schiff base intermediate of a second Linagliptin molecule.[7] The resulting dimer has a molecular formula of C\u2085\u2080H\u2085\u2086N\u2081\u2086O\u2084 and a monoisotopic mass of 944.47 g/mol . Another reported dimer, the Linagliptin N,N'-Methylene Dimer, has a molecular formula of C\u2085\u2081H\u2085\u2086N\u2081\u2086O\u2084 and a molecular weight of 957.1 g/mol .[10]
High-resolution mass spectrometry will provide accurate mass measurements for the precursor and fragment ions, enabling the confirmation of their elemental compositions.
Table 1: High-Resolution Mass Spectrometry Data for Linagliptin and its Dimer
| Compound | Molecular Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Key Fragment Ions (m/z) |
| Linagliptin | C₂₅H₂₈N₈O₂ | 473.2357 | 473.2359 | 305.14, 263.13, 158.09 |
| This compound (Acid-catalyzed) | C₅₀H₅₆N₁₆O₄ | 945.4789 | 945.4791 | 473.2359, 472.2281 |
Note: The observed m/z values are hypothetical and would be determined experimentally. The fragment ions for the dimer would include the monomeric Linagliptin ion and other characteristic fragments.
Visualizations
Caption: Experimental workflow for the structural elucidation of the this compound.
Caption: Proposed fragmentation pathway of the this compound in positive ESI-MS.
Conclusion
This application note details a robust methodology for the identification and structural elucidation of a this compound using high-resolution mass spectrometry. The combination of forced degradation to generate the impurity, followed by LC-HRMS analysis, provides the necessary specificity and sensitivity for this challenging analytical task. The accurate mass measurements and MS/MS fragmentation data are critical for confirming the elemental composition and the dimeric structure. This workflow can be adapted for the characterization of other drug impurities, playing a vital role in ensuring the quality and safety of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Buy Linagliptin Methyl Dimer [smolecule.com]
Troubleshooting & Optimization
Strategies to minimize Linagliptin dimer formation during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Linagliptin dimer during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it a concern?
A1: The this compound is a process-related impurity that can form during the synthesis of Linagliptin.[1][2] Its presence is a critical quality attribute that must be controlled, as impurities can potentially impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines for the identification and quantification of impurities in drug substances.[2][4]
Q2: What is the primary mechanism of this compound formation?
A2: The formation of the this compound is primarily an acid-catalyzed process.[1][3] The reaction mechanism involves an aza-enolization of a Linagliptin molecule, which is facilitated by the presence of an acid. This creates a reactive intermediate. Subsequently, a Schiff base is generated, which then undergoes a nucleophilic attack by a second Linagliptin molecule, leading to the formation of the dimeric structure.[1]
Q3: What are the key process parameters that influence the formation of the this compound?
A3: Several process parameters significantly influence the rate and extent of this compound formation. These include:
-
Acidic Conditions: The presence of acids is a primary driver for dimer formation. Various acids, including hydrochloric acid, formic acid, acetic acid, and oxalic acid, have been shown to promote this reaction.[1]
-
Temperature: Higher reaction temperatures can accelerate the rate of dimer formation.[1]
-
Reaction Time: Longer reaction durations can lead to an increased yield of the dimer impurity.[1]
-
Solvent System: The choice of solvent plays a crucial role in the reaction environment and can impact the dimerization process.[1]
-
Catalysts: In addition to acid catalysis, the use of azo catalysts can also promote dimerization.[5]
Troubleshooting Guide
This guide provides solutions to common issues encountered during Linagliptin synthesis related to dimer formation.
| Issue | Potential Cause | Recommended Action |
| High levels of this compound detected in the crude product. | Presence of acidic residues from previous steps. | Ensure thorough washing and neutralization of intermediates to remove any residual acids. Monitor the pH of the reaction mixture closely. |
| High reaction temperature. | Optimize the reaction temperature. Conduct experiments at lower temperatures to assess the impact on dimer formation while maintaining an acceptable reaction rate. | |
| Prolonged reaction time. | Monitor the reaction progress closely using in-process controls (e.g., HPLC). Quench the reaction as soon as the desired conversion of the starting material is achieved. | |
| Inappropriate solvent system. | Evaluate different solvent systems. A less polar or aprotic solvent might disfavor the protonation steps required for dimerization. | |
| Difficulty in removing the this compound by standard crystallization. | Similar solubility profile of Linagliptin and its dimer. | Consider converting Linagliptin to a salt (e.g., benzoate (B1203000) or R(-) mandelate (B1228975) salt) to alter its solubility and facilitate the removal of the dimer through selective precipitation. The pure Linagliptin can then be regenerated.[6][7] |
| Employ treatment with specific acids like n-Pentanesulphonic acid or Methanesulphonic acid, which have been shown to effectively reduce or remove the this compound.[6][7] | ||
| This compound formation observed during API storage. | Degradation under acidic or oxidative stress. | Forced degradation studies have shown that Linagliptin is susceptible to degradation in acidic and oxidative environments.[3] Store the API in a well-controlled environment, protecting it from acidic vapors and oxidizing agents. |
Experimental Protocols
Protocol 1: HPLC Method for Detection and Quantification of this compound
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Linagliptin and its dimer impurity. Method validation according to ICH guidelines is crucial for ensuring reliable results.[1]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 5 70 8 30 | 10 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 293 nm[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a concentration of approximately 1 mg/mL.[3]
Data Analysis: The amount of this compound is typically expressed as a percentage of the total peak area. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be established, with reported LOQ values for Linagliptin impurities being as low as 0.05%.[1]
Protocol 2: Procedure for Dimer Removal via Salt Formation
This protocol describes a general procedure for the purification of Linagliptin containing the dimer impurity by forming a benzoate salt.
-
Dissolution: Dissolve the crude Linagliptin containing the dimer impurity in a suitable solvent such as methylene (B1212753) dichloride.[6]
-
Salt Formation: Add benzoic acid to the solution with stirring at room temperature (20-30 °C).
-
Precipitation: Stir the mixture for a defined period to allow for the selective precipitation of the Linagliptin benzoate salt, leaving the more soluble dimer impurity in the mother liquor.
-
Isolation: Filter the precipitated salt and wash it with a small amount of cold solvent.
-
Regeneration of Linagliptin: Treat the isolated Linagliptin benzoate salt with a suitable base (e.g., sodium bicarbonate solution) to neutralize the acid and regenerate the free base of Linagliptin.
-
Extraction and Drying: Extract the pure Linagliptin into an organic solvent, wash with water, and dry the organic layer. Evaporate the solvent to obtain purified Linagliptin with a reduced dimer content.
-
Analysis: Analyze the final product by HPLC to confirm the removal of the dimer impurity.
Visualizations
Caption: Acid-catalyzed formation of the this compound.
Caption: Troubleshooting workflow for minimizing this compound.
References
- 1. This compound Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Linagliptin Methyl Dimer [smolecule.com]
- 6. An Improved Process For Removal Of this compound Impurity From [quickcompany.in]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Optimization of HPLC Mobile Phase for Linagliptin and Dimer Separation
Welcome to our technical support center. This resource provides in-depth guidance and practical solutions for researchers, scientists, and drug development professionals working on the HPLC analysis of Linagliptin and its related impurities, with a specific focus on the separation of the Linagliptin dimer.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and under what conditions does it typically form?
A1: The this compound is an impurity that can form during the synthesis or degradation of Linagliptin. It is often generated under acidic stress conditions through a process known as acid-catalyzed aza-enolization.[1][2] Forced degradation studies, which are conducted to understand a drug's stability, have shown that Linagliptin is particularly susceptible to degradation in acidic and oxidative environments.[3]
Q2: What are the key considerations for selecting an appropriate HPLC column for this separation?
A2: A reversed-phase C18 column is the most common choice for the separation of Linagliptin and its impurities.[4] A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size.[4][5] The choice of a C18 stationary phase provides good retention and selectivity for the moderately polar Linagliptin and its related compounds.
Q3: What is a typical starting mobile phase composition for the separation of Linagliptin and its dimer?
A3: A good starting point for method development is a gradient elution using a buffered aqueous phase and an organic modifier. A common mobile phase consists of a phosphate (B84403) buffer (e.g., 0.02 M potassium dihydrogen phosphate) with the pH adjusted to the acidic range (e.g., pH 3.0 with orthophosphoric acid) as mobile phase A, and acetonitrile (B52724) or methanol (B129727) as mobile phase B.[5] A gradient program allows for the effective elution of both the main compound and its impurities, which may have different polarities.
Q4: Why is the pH of the mobile phase critical for this separation?
A4: The pH of the mobile phase is a crucial parameter as it influences the ionization state of the analytes.[6] Linagliptin has basic functional groups, and controlling the pH helps to ensure consistent retention times and peak shapes. An acidic pH (around 3.0) is often used to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[5][7]
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Linagliptin and its dimer.
Problem 1: Poor resolution between Linagliptin and the dimer peak.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the organic modifier percentage: In reversed-phase HPLC, increasing the aqueous phase percentage will generally increase retention time and may improve the resolution of closely eluting peaks. Experiment with small, incremental changes to the gradient profile.[6][8] |
| Adjust the pH of the mobile phase: A slight adjustment of the mobile phase pH (within the stable range of the column) can alter the selectivity between Linagliptin and its dimer.[8] | |
| Suboptimal column temperature | Modify the column temperature: Increasing the column temperature can sometimes improve peak shape and resolution by decreasing the mobile phase viscosity and increasing mass transfer.[9] |
| Inadequate column efficiency | Use a high-efficiency column: Consider using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates and improve separation. |
Problem 2: Peak tailing for the Linagliptin peak.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase | Adjust mobile phase pH: Ensure the mobile phase pH is sufficiently low to suppress silanol interactions.[7] |
| Use a mobile phase additive: Incorporating a small amount of an amine modifier like triethylamine (B128534) can help to mask active silanol sites on the stationary phase and improve peak shape. | |
| Column overload | Reduce sample concentration: Injecting a lower concentration of the sample can prevent overloading the stationary phase. |
| Column contamination or degradation | Wash or replace the column: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.[10] |
Problem 3: Drifting retention times.
| Possible Cause | Troubleshooting Step |
| Inadequate column equilibration | Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[11] |
| Changes in mobile phase composition | Prepare fresh mobile phase: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation, which can affect the pump's performance.[11] |
| Pump malfunction | Check for leaks and perform pump maintenance: Inspect the HPLC system for any leaks. If retention times continue to drift, the pump may require maintenance, such as seal replacement.[10] |
| Fluctuation in column temperature | Use a column oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.[11] |
Experimental Protocols
Optimized HPLC Method for Separation of Linagliptin and its Dimer
This protocol is a representative method synthesized from published literature and serves as a robust starting point for your experiments.[5]
| Parameter | Condition |
| Column | Zorbax SB-Aq, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02M KH2PO4 buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) |
| Gradient Program | Time (min) / %B: 0/25, 8/25, 22/40, 28/45, 40/50, 50/50, 55/75, 60/75, 64/25, 70/25 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Methanol (50:50, v/v) |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of Linagliptin and its dimer.
References
- 1. This compound Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academicstrive.com [academicstrive.com]
- 5. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. hplc.eu [hplc.eu]
- 8. mastelf.com [mastelf.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Troubleshooting Peak Tailing and Broadening for Linagliptin in HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common chromatographic issues encountered during the analysis of Linagliptin, including peak tailing, peak broadening, and challenges related to the formation of Linagliptin dimer.
Frequently Asked Questions (FAQs)
Q1: Why is my Linagliptin peak tailing?
Peak tailing, where the latter half of the peak is wider than the front half, is a frequent issue when analyzing basic compounds like Linagliptin.[1] The primary cause is secondary interactions between the basic amine groups in Linagliptin and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[2][3] Other potential causes include column overload, a partially blocked column frit, incorrect mobile phase pH, or extra-column dead volume.[4][5][6]
Q2: My Linagliptin peak is broad, not just tailing. What are the causes?
Peak broadening, a general increase in peak width, results in decreased peak height and reduced resolution. While some causes overlap with tailing, broadening is often associated with:
-
Poor Column Efficiency: This can be due to a degraded or old column.[7]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread.[7][8]
-
High Flow Rate: An excessively high flow rate may not allow for proper partitioning of the analyte between the mobile and stationary phases.[7]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to band broadening.[8]
Q3: I suspect this compound formation. How does this affect my chromatogram?
Forced degradation studies have shown that Linagliptin can form a dimer impurity, particularly under acidic stress conditions.[9][10] This dimer is a distinct chemical entity that will also be separated by the HPLC system. Depending on the chromatographic conditions, the dimer peak can:
-
Elute close to the main Linagliptin peak , appearing as a shoulder or causing the main peak to look broad or asymmetrical.
-
Co-elute with the Linagliptin peak , leading to a loss of peak purity and inaccurate quantification. The presence of an interfering co-elution can be a cause of apparent peak tailing.[11]
Q4: What is the first step I should take to troubleshoot peak shape issues for Linagliptin?
First, determine if the problem affects all peaks or just the Linagliptin peak.
-
If all peaks are tailing or broad , the issue is likely systemic. Check for extra-column dead volume (e.g., loose fittings, long tubing) or a partial blockage of the column inlet frit.[12][13]
-
If only the Linagliptin peak (and other basic compounds) is affected , the problem is likely chemical. The most common cause is secondary interactions with the column's stationary phase. In this case, optimizing the mobile phase pH is the best next step.
Q5: How can I optimize my mobile phase to improve the peak shape of Linagliptin?
Since Linagliptin is a basic compound, mobile phase optimization is critical.
-
Lower the pH: Operating at a lower pH (e.g., pH 2.5-3.5) using an acidic modifier like formic acid, phosphoric acid, or TFA will protonate the residual silanol groups on the stationary phase, minimizing their ability to interact with the protonated Linagliptin.[1][2][6][14]
-
Use a Buffer: Incorporate a buffer (e.g., phosphate, formate, or acetate (B1210297) at 10-50 mM) to maintain a consistent pH and improve reproducibility.[4][8]
-
Add a Competing Base: In some cases, adding a silanol suppressor like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1-0.3%) can mask the active silanol sites and improve peak shape.[1][15][16]
-
Optimize Organic Solvent: The choice between acetonitrile (B52724) and methanol (B129727) can affect selectivity and peak shape. Methanol can sometimes provide better peak shapes for basic compounds.[17]
Q6: What type of HPLC column is best for analyzing Linagliptin?
Column choice is crucial for preventing peak shape issues with basic analytes.
-
Use End-Capped Columns: Modern, high-purity silica (B1680970) columns (Type B) that are thoroughly end-capped are essential. End-capping deactivates most of the residual silanol groups.[1][5][6][18]
-
Consider Alternative Stationary Phases: For particularly challenging separations, consider columns with polar-embedded or charged-surface hybrid (CSH) phases, which offer alternative selectivity and improved peak shape for basic compounds.[8][19]
-
Employ a Guard Column: Using a guard column with the same stationary phase will protect your analytical column from contaminants and extend its lifetime.[5][13]
Q7: Can my sample preparation be causing the peak shape issues?
Yes, sample preparation can significantly impact peak shape.
-
Column Overload: Injecting too high a concentration of Linagliptin or too large a volume can saturate the stationary phase, leading to both tailing and fronting.[4][8][11] To check for this, dilute your sample and inject it again; if the peak shape improves, overload was the issue.
-
Injection Solvent: The sample should ideally be dissolved in the mobile phase or a solvent that is weaker than the mobile phase.[8] Dissolving the sample in a much stronger organic solvent can cause the peak to be distorted and broadened.
Troubleshooting Guides & Data
Summary of Troubleshooting Strategies
The table below summarizes common issues and recommended solutions for improving Linagliptin peak shape.
| Issue | Potential Cause | Recommended Solution(s) | Citations |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to 2.5-3.5; Use an end-capped column; Add a competing base (e.g., TEA). | [1][2][15] |
| Column overload | Reduce sample concentration or injection volume. | [4][8] | |
| Column contamination/degradation | Flush the column with a strong solvent; Replace the column if necessary. | [5][8] | |
| Peak Broadening | Extra-column dead volume | Use shorter, narrower ID tubing; Ensure all fittings are secure. | [7][8] |
| Poor column efficiency | Replace the column with a new, high-efficiency one. | [7] | |
| Sample solvent mismatch | Dissolve the sample in the mobile phase or a weaker solvent. | [8] | |
| Asymmetric/Broad Peak | Co-elution with impurity (e.g., Dimer) | Adjust mobile phase organic content or pH to improve resolution; Consider a different column stationary phase. | [9][11] |
Recommended Mobile Phase Adjustments
This table provides starting points for mobile phase optimization for Linagliptin analysis.
| Parameter | Recommended Range/Value | Purpose | Citations |
| pH | 2.5 - 4.5 | Suppresses ionization of silanol groups, minimizing secondary interactions. | [1][14][17] |
| Buffer | Phosphate, Formate, or Acetate | Maintains stable pH, improves reproducibility. | [4][6][8] |
| Buffer Concentration | 10 - 50 mM | Provides sufficient buffering capacity without causing precipitation. | [8][20] |
| Competing Base Additive | 0.1% - 0.3% Triethylamine (TEA) | Masks active silanol sites to reduce tailing. | [15][16] |
| Organic Modifier | Acetonitrile or Methanol | Adjust ratio to optimize retention and resolution from impurities. | [17][20] |
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting HPLC peak shape issues.
Caption: How this compound formation can lead to poor peak shape.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Low pH Buffered)
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for Linagliptin.
-
Aqueous Phase Preparation:
-
Measure 950 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Add 1.0 mL of formic acid (or an appropriate amount of another acid like phosphoric acid) to the water to bring the pH to approximately 2.5-3.0.
-
Confirm the pH using a calibrated pH meter. Adjust as necessary.
-
Filter the aqueous phase through a 0.45 µm membrane filter.
-
-
Mobile Phase Combination:
-
Based on your method (e.g., 60:40 Aqueous:Acetonitrile), measure the required volumes of the prepared aqueous phase and HPLC-grade acetonitrile into a clean mobile phase reservoir.
-
Degas the final mobile phase for 15-20 minutes using an ultrasonic bath or an inline degasser before use.
-
Protocol 2: Column Flushing and Conditioning
This procedure is used to clean a column suspected of contamination. Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
System Flush: Flush the pump and injector with 100% isopropanol.
-
Column Wash (Reversed-Phase C18): Flush the column with the following sequence of solvents at a low flow rate (e.g., 0.5 mL/min), using at least 10-15 column volumes for each step:
-
HPLC-grade water (to remove buffers)
-
Isopropanol
-
Hexane (if non-polar contaminants are suspected)
-
Isopropanol
-
Mobile phase without buffer
-
-
Equilibration: Reconnect the column to the detector. Equilibrate the column with the initial mobile phase composition for at least 20-30 column volumes, or until a stable baseline is achieved.
Protocol 3: Sample Dilution Study to Diagnose Column Overload
This study helps determine if poor peak shape is due to injecting too much sample.
-
Prepare a Stock Solution: Prepare a stock solution of your Linagliptin sample at the highest concentration you would typically analyze.
-
Create a Dilution Series: Create a series of dilutions from the stock solution, for example: 1:2, 1:5, 1:10, and 1:20 using the mobile phase as the diluent.
-
Inject and Analyze: Inject the same volume of each solution, starting from the most dilute and moving to the most concentrated.
-
Evaluate Peak Shape: Compare the peak tailing factor and symmetry across the chromatograms. If the peak shape is significantly better at lower concentrations, column overload is the likely cause of the issue.[12] The solution is to either dilute the sample further or reduce the injection volume.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. acdlabs.com [acdlabs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. mastelf.com [mastelf.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. academic.oup.com [academic.oup.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. academic.oup.com [academic.oup.com]
- 18. chromtech.com [chromtech.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
Methods for the removal of Linagliptin dimer from bulk API
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the removal of the Linagliptin (B1675411) dimer from bulk Active Pharmaceutical Ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What is the Linagliptin dimer and why is its removal important?
A1: The this compound is a process-related and degradation impurity that can form during the synthesis or storage of Linagliptin.[1] Its removal is critical to ensure the purity, safety, and efficacy of the final drug product, as required by regulatory authorities like the USFDA and EMA.[1]
Q2: Under what conditions does the this compound typically form?
A2: The formation of the this compound is primarily driven by acidic conditions.[1][2] It is an acid-catalyzed process, and its formation can be influenced by factors such as temperature, reaction time, and the solvent system used.[1] Forced degradation studies have shown that Linagliptin is particularly susceptible to acid hydrolysis, which can lead to the formation of this dimer.[1][2] The use of azo catalysts can also promote its formation.[3]
Q3: What are the primary methods for removing the this compound from the bulk API?
A3: The main methods for removing the this compound include:
-
Crystallization via Salt Formation: Forming a salt of Linagliptin (e.g., benzoate (B1203000) or mandelate) allows for the selective crystallization of the pure salt, leaving the dimer in the mother liquor.[4][5]
-
Acid Treatment: Specific acids can be used to convert the dimer back into the parent Linagliptin molecule.[4][5]
-
Alkaline Treatment: Under alkaline conditions (pH ≥ 8), the dimer can also be converted back to Linagliptin.[6][7]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are effective for separating the dimer from Linagliptin, although this may be less suitable for large-scale commercial manufacturing.[1][4]
Q4: Can the this compound be converted back to Linagliptin?
A4: Yes, the dimer can be converted back to Linagliptin. This can be achieved under either acidic conditions, using reagents like n-Pentanesulphonic acid, Methanesulphonic acid, or Orthophosphoric Acid, or under alkaline conditions (pH ≥ 8).[4][6][7]
Troubleshooting Guides
Issue 1: this compound Detected in Final API Above Acceptable Limits
Possible Cause: Inefficient purification process or formation of the dimer during work-up or storage.
Troubleshooting Steps:
-
Review the Purification Method:
-
If using crystallization/salt formation:
-
Ensure the correct acid (e.g., Benzoic acid, R(-) Mandelic acid) and solvent system (e.g., isopropyl alcohol/water) are being used as specified in established protocols.[4]
-
Optimize the crystallization time and temperature to ensure complete crystallization of the desired salt.[4]
-
Verify the efficiency of the washing step to remove residual impurities.
-
-
If using chromatographic purification:
-
Check the column packing and condition.
-
Optimize the mobile phase composition and gradient to improve the resolution between Linagliptin and the dimer.[8]
-
Ensure the loading capacity of the column has not been exceeded.
-
-
-
Investigate Dimer Formation:
-
Review all process steps for the presence of acidic conditions, which are a primary driver for dimer formation.[1]
-
Analyze intermediate samples to pinpoint the step where the dimer is forming.
-
If acidic conditions are necessary, consider minimizing the exposure time and temperature.
-
-
Implement a Remediation Step:
Issue 2: Incomplete Conversion of Dimer to Linagliptin During Remediation
Possible Cause: Sub-optimal reaction conditions for the acid or alkaline treatment.
Troubleshooting Steps:
-
For Acid Treatment:
-
Verify pH: Ensure the pH of the reaction mixture is in the optimal range (e.g., pH 2-3 when using orthophosphoric acid).[4]
-
Check Reagents: Confirm the concentration and purity of the acid being used (e.g., Methanesulphonic acid, n-Pentanesulphonic acid).[4]
-
Optimize Reaction Time and Temperature: The reaction may require heating (e.g., reflux) for a sufficient duration (e.g., 1-2 hours) to go to completion.[4]
-
-
For Alkaline Treatment:
-
Verify pH: The pH of the system should be maintained at 8 or above.[6]
-
Choice of Base: Ensure a suitable base (e.g., triethylamine, potassium carbonate, sodium hydroxide (B78521), or potassium hydroxide) and solvent are being used.[6][7]
-
Reaction Time and Temperature: The conversion can be carried out at room temperature or heated to accelerate the reaction.[6][7] Monitor the reaction by HPLC to determine the required time for completion.
-
Data on Purification Methods
The following table summarizes quantitative data from a patented method for the removal of the this compound.
| Method | Starting Material | Dimer Content (Initial) | Reagents Used | Dimer Content (Final) |
| Acid Treatment | 10g Linagliptin | 0.02% (200 ppm) | Methylene (B1212753) dichloride, Methanesulphonic acid (to pH 2-3) | Not Detected |
| Benzoate Salt Formation | 10g Linagliptin | 0.02% (200 ppm) | Isopropyl alcohol, Water, Benzoic acid | Not Detected |
| Mandelate Salt Formation | 10g Linagliptin | 0.02% (200 ppm) | Isopropyl alcohol, Water, R(-) Mandelic acid | Not Detected |
Data sourced from patent information.[4]
Experimental Protocols
Protocol 1: Removal of this compound by Benzoate Salt Formation
Objective: To purify crude Linagliptin containing the dimer impurity by forming the benzoate salt.
Materials:
-
Crude Linagliptin (containing dimer)
-
Isopropyl alcohol
-
Water
-
Benzoic acid
-
Methylene chloride
-
10% aqueous potassium hydroxide
Procedure:
-
Stir 10g of crude Linagliptin in a mixture of 60 ml of isopropyl alcohol and 4 ml of water.[4]
-
Add 3g of Benzoic acid to the mixture.[4]
-
Stir the resulting solution for 4-6 hours at 20-30°C to allow for proper crystallization of the Linagliptin benzoate salt.[4]
-
Filter the produced benzoate salt and wash it with 2 ml of isopropyl alcohol.[4]
-
Dry the wet cake at 50-60°C for 6-8 hours.[4]
-
To obtain the free base, re-dissolve the dried Linagliptin benzoate salt in 50 ml of methylene chloride and 50 ml of water.[4]
-
Add 10 ml of 10% aqueous potassium hydroxide to the solution to basify and break the salt.[4]
-
Separate the organic layer. Extract the aqueous layer with an additional 4 ml of methylene chloride.[4]
-
Combine the organic layers and perform further work-up (e.g., washing, drying, and concentration) to isolate the pure Linagliptin.
Protocol 2: Conversion of this compound to Linagliptin via Acid Treatment
Objective: To convert the this compound impurity back to Linagliptin using acid treatment.
Materials:
-
Crude Linagliptin (containing dimer)
-
Methylene dichloride
-
Methanesulphonic acid
-
Water
Procedure:
-
Dissolve 10g of crude Linagliptin in 100 ml of methylene dichloride with stirring at 20-30°C.[4]
-
Adjust the pH of the solution to 2-3 using Methanesulphonic acid.[4]
-
Heat the reaction mixture to reflux for 1-2 hours.[4]
-
After the reaction, cool the mixture to 20-30°C and wash it twice with 20 ml of water each time.[4]
-
Concentrate the resulting organic layer at a maximum temperature of 45°C to obtain the crude material.[4]
-
Add 5 ml of methanol and 50 ml of isopropanol to the crude material and stir at 20-30°C until crystallization is complete.[4]
-
Further stir the material for 2 hours at 0-5°C.[4]
-
Filter the pure Linagliptin and wash with isopropanol.
-
Dry the wet cake at 50-60°C for 10-20 hours.[4]
Visualizations
References
- 1. This compound Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113968876A - Preparation method of this compound impurity - Google Patents [patents.google.com]
- 4. An Improved Process For Removal Of this compound Impurity From [quickcompany.in]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. A kind of transformation method of dimer - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104130258A - Conversion method for dimers - Google Patents [patents.google.com]
- 8. A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase [scirp.org]
Impact of pH and temperature on the rate of Linagliptin dimerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of pH and temperature on the rate of Linagliptin dimerization.
Frequently Asked Questions (FAQs)
Q1: What is Linagliptin dimerization and why is it a concern?
A1: Linagliptin can undergo a chemical reaction where two molecules of the drug join together to form a dimer. This is a degradation pathway that can impact the drug's stability and pharmaceutical quality. The formation of dimeric impurities is a critical parameter to monitor during drug development and storage to ensure the safety, efficacy, and purity of the final product.[1][2]
Q2: Under what conditions does Linagliptin dimerization primarily occur?
A2: Forced degradation studies have shown that Linagliptin is particularly susceptible to degradation and dimerization under acidic conditions, especially when combined with elevated temperatures.[1][3] The most well-characterized dimer, known as AD2, is formed through an acid-catalyzed aza-enolization mechanism.[1] Linagliptin is relatively stable under neutral, alkaline, and thermal stress in the absence of acid.[1][4]
Q3: What is the proposed mechanism for the acid-catalyzed dimerization of Linagliptin?
A3: The proposed mechanism for the formation of the Linagliptin dimer (AD2) under acidic conditions is acid-catalyzed aza-enolization.[1] This involves the protonation of the Linagliptin molecule, leading to the formation of an enol intermediate which then reacts with another Linagliptin molecule. A simplified representation of this pathway is provided in the diagram below.
Caption: Proposed mechanism of Linagliptin dimerization.
Q4: How does temperature affect the rate of Linagliptin degradation?
A4: Higher temperatures generally accelerate the degradation of Linagliptin, particularly in the presence of acidic or oxidative stress.[1][5] While specific kinetic data for dimerization is limited, studies on the overall degradation of Linagliptin show a clear temperature dependence. For instance, in one study, the degradation of Linagliptin in 1M HCl increased significantly as the temperature was raised from 60°C to 100°C.[5] In the absence of other stressors, thermal degradation is minimal; one study reported only 0.05% degradation after 10 days at 60°C.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in dimerization rates between replicate experiments. | Inconsistent pH or temperature control. Inaccurate quantification of Linagliptin and its dimer. | Ensure precise pH measurement and use a calibrated, stable heating apparatus (e.g., water bath, oven).[5] Validate the analytical method for linearity, accuracy, and precision as per ICH guidelines.[1] |
| No significant dimer formation observed under acidic conditions. | Insufficient stress conditions (time, temperature, or acid concentration). | Increase the duration of the experiment, elevate the temperature (e.g., from 60°C to 80°C or 100°C), or use a higher concentration of acid (within a reasonable range for forced degradation studies).[5] |
| Difficulty in separating the Linagliptin peak from the dimer peak in HPLC analysis. | Suboptimal chromatographic conditions (mobile phase, column, flow rate). | Optimize the HPLC method. A C18 column with a gradient elution using a mobile phase of methanol (B129727) and water with a pH modifier (e.g., triethylamine (B128534) at pH 4.5) has been shown to be effective.[5][6] |
| Formation of unexpected degradation products. | Presence of other stress factors like oxidation or photolysis. Contaminants in reagents or solvents. | Conduct experiments in the dark to exclude photolytic degradation.[4] Use high-purity reagents and solvents. Characterize all significant degradation products using techniques like LC-MS to understand all degradation pathways.[1] |
Experimental Protocols
Forced Degradation Study of Linagliptin
This protocol is a general guideline for investigating the stability of Linagliptin under various stress conditions, as recommended by the International Council for Harmonisation (ICH).
Objective: To assess the degradation of Linagliptin under acidic, alkaline, and thermal stress and to identify and quantify the formation of degradation products, including the this compound.
Materials:
-
Linagliptin reference standard
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (B78521) (NaOH), 0.1M solution
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Triethylamine (TEA)
-
Volumetric flasks
-
pH meter
-
Thermostatically controlled water bath or oven
-
HPLC system with a DAD or UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Linagliptin in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Transfer 0.5 mL of the Linagliptin stock solution into a series of volumetric flasks.
-
Add 3 mL of 1M HCl to each flask.
-
Place the flasks in a thermostatically controlled water bath at different temperatures (e.g., 60°C, 80°C, and 100°C).[5]
-
At specified time intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours), remove a flask from the water bath and cool it to room temperature.
-
Neutralize the solution with an equivalent amount of 1M NaOH.
-
Dilute the solution to a final concentration of 50 µg/mL with the mobile phase.
-
Inject the sample into the HPLC system for analysis.
-
-
Alkaline Degradation:
-
Follow the same procedure as for acidic degradation, but use 0.1M NaOH instead of 1M HCl.[5]
-
Neutralize with an equivalent amount of 0.1M HCl.
-
-
Thermal Degradation (Dry Heat):
-
Place a known amount of Linagliptin powder in a thermostated oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 8 hours).[5]
-
After the specified time, dissolve the powder in methanol and dilute to the desired concentration for HPLC analysis.
-
-
HPLC Analysis:
Data Analysis:
-
Calculate the percentage of Linagliptin remaining at each time point.
-
Identify and quantify the degradation products, including the dimer, based on their retention times and peak areas relative to the initial Linagliptin peak area.
-
Determine the degradation kinetics (e.g., rate constants and half-life) by plotting the natural logarithm of the remaining Linagliptin concentration against time.
Caption: General workflow for a forced degradation study.
Quantitative Data
The following table summarizes the degradation kinetics of Linagliptin under various stress conditions from a published study. It is important to note that these values represent the overall degradation of Linagliptin and not specifically the rate of dimerization. The dimerization product is one of several potential degradants under acidic conditions.
| Condition | Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 1M HCl | 60 | 0.048 | 14.44 |
| 80 | 0.125 | 5.54 | |
| 100 | 0.312 | 2.22 | |
| 0.1M NaOH | 60 | 0.023 | 30.13 |
| 80 | 0.061 | 11.36 | |
| 100 | 0.154 | 4.50 | |
| 10% H₂O₂ | 40 | 0.019 | 36.47 |
| 60 | 0.046 | 15.06 | |
| 80 | 0.111 | 6.24 |
Data adapted from a study on Linagliptin degradation kinetics.[5]
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. Stability-Indicating HPLC-DAD Method for the Determination of Linagliptin in Tablet Dosage Form: Application to Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academicstrive.com [academicstrive.com]
Preventing on-column degradation of Linagliptin to its dimer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of Linagliptin to its dimer during HPLC analysis.
Troubleshooting Guide: On-Column Dimerization of Linagliptin
Issue: Appearance of a new peak suspected to be a Linagliptin dimer during HPLC analysis.
Researchers may observe a new, later-eluting peak in their chromatograms, which can be indicative of on-column dimerization of Linagliptin. This is particularly prevalent under acidic conditions.
Primary Cause: The formation of the this compound is primarily an acid-catalyzed process that can occur on the analytical column.[1][2] The mechanism involves an aza-enolization of one Linagliptin molecule, which then reacts with a second molecule.[1][2]
Immediate Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to confirm the mass of the suspected peak. The this compound (Impurity 2) has a molecular weight of 945.08 g/mol .[1]
-
Evaluate Mobile Phase pH: Acidic conditions are a major driver of dimer formation.[1][2] If your mobile phase is acidic, this is the most likely cause.
-
Assess Column Temperature: Elevated temperatures can accelerate the degradation process.
Solutions and Preventive Measures:
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Maintain a mobile phase pH above 4. A pH of 4.5 or higher is recommended.[3][4] | To minimize the acid-catalyzed aza-enolization reaction that leads to dimer formation.[1][2] |
| Column Temperature | Operate the column at a controlled, lower temperature (e.g., 25-30°C). | To reduce the rate of the degradation reaction. Forced degradation studies often use elevated temperatures (e.g., 60°C) to induce degradation.[2] |
| Column Chemistry | Use a well-deactivated, fully-bonded C18 column. | To minimize interactions with residual silanol (B1196071) groups on the silica (B1680970) surface, which can create localized acidic environments. |
| Sample Diluent | Ensure the sample diluent is compatible with the mobile phase and is not acidic. | To prevent introducing acidic conditions in the sample plug that gets injected onto the column. |
| Flow Rate | Optimize the flow rate to minimize the residence time of Linagliptin on the column. | A shorter exposure time to the stationary phase and mobile phase can reduce the opportunity for on-column reactions. |
| Guard Column | Use a guard column of the same stationary phase. | To protect the analytical column from strongly retained impurities that might contribute to on-column degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound formation?
A1: The formation of the this compound is understood to be an acid-catalyzed process.[1][2] It proceeds through a critical intermediate step involving the aza-enolization of one Linagliptin molecule. This reactive species then undergoes a nucleophilic attack by a second Linagliptin molecule, leading to the formation of the dimeric structure.[1]
Q2: At what pH is Linagliptin most susceptible to degradation into its dimer?
A2: Linagliptin is particularly vulnerable to degradation in acidic environments.[1][2] Forced degradation studies have shown significant degradation under acidic stress.[2] To prevent on-column dimerization, it is advisable to use a mobile phase with a pH of 4.5 or higher.[3][4]
Q3: Can the type of acid in the mobile phase influence dimer formation?
A3: Yes, various acids, including hydrochloric acid, formic acid, acetic acid, and oxalic acid, have been shown to promote the dimerization of Linagliptin.[1] Therefore, careful selection and control of any acidic modifiers in the mobile phase are crucial.
Q4: Can I reverse the formation of the this compound?
A4: While on-column formation should be prevented, one study has reported a method to convert the dimer back to Linagliptin under alkaline conditions (pH ≥ 8) in a reaction flask, not on an analytical column.[5] This is not a feasible strategy for analytical chromatography but is interesting from a process chemistry perspective.
Q5: Are there other known degradation pathways for Linagliptin?
A5: Yes, besides acidic conditions, Linagliptin has been shown to degrade under oxidative and, to a lesser extent, basic, heat, and humidity conditions.[6][7] Significant degradation is observed under oxidative stress.[2]
Experimental Protocols
Protocol 1: Recommended HPLC Method for Preventing Linagliptin Dimerization
This protocol is based on published methods that have demonstrated good separation and stability of Linagliptin.[3][4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol:Water (containing 0.3% Triethylamine), 40:60 (v/v), with the pH adjusted to 4.5.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile phase
Rationale: The use of a mobile phase with a pH of 4.5 helps to avoid the acid-catalyzed degradation of Linagliptin. The controlled column temperature further minimizes the risk of on-column reactions.
Protocol 2: Column Flushing and Storage
Proper column hygiene is essential to prevent the buildup of contaminants that could contribute to on-column degradation.
-
Post-Analysis Flush: After analysis, flush the column with a mobile phase that does not contain any buffers or salts (e.g., 60:40 Methanol:Water) for at least 10 column volumes.
-
Storage Solvent: For long-term storage, flush the column with 100% acetonitrile (B52724) or methanol.[8]
-
Proper Sealing: Ensure the column end-plugs are securely fastened to prevent the stationary phase from drying out.[8]
Visualizations
Caption: Recommended experimental workflow for Linagliptin analysis.
Caption: Simplified pathway of Linagliptin dimerization.
References
- 1. This compound Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. A kind of transformation method of dimer - Eureka | Patsnap [eureka.patsnap.com]
- 6. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII | MDPI [mdpi.com]
- 8. Maintenance and Care of HPLC Columns in Chromatography | Phenomenex [phenomenex.com]
Enhancing the resolution between Linagliptin and co-eluting impurities
Welcome to the Technical Support Center for Linagliptin (B1675411) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Linagliptin, with a specific focus on enhancing the resolution between Linagliptin and its co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a reversed-phase HPLC method for Linagliptin analysis?
A typical starting point for Linagliptin analysis using reversed-phase HPLC involves a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) in a gradient or isocratic elution mode.[1][2][3][4][5][6] Detection is commonly performed using a UV detector at a wavelength ranging from 225 nm to 295 nm.[1][2][3][7][8]
Q2: What are the common impurities of Linagliptin that might co-elute with the main peak?
Common impurities can originate from the synthesis process (process-related impurities) or from the degradation of the drug substance (degradation products).[7][9] Forced degradation studies have shown that Linagliptin is susceptible to degradation under acidic, basic, and oxidative conditions, leading to various degradation products.[2][10][11] Specific impurities that have been identified and may pose a challenge for resolution include N-formyl linagliptin and N-acetyl linagliptin.[1]
Q3: How does the mobile phase pH affect the retention and peak shape of Linagliptin?
The pH of the mobile phase can significantly impact the retention time and peak shape of Linagliptin and its impurities.[8][12] Linagliptin has basic functional groups, and adjusting the pH of the mobile phase can alter their ionization state, thereby affecting their interaction with the stationary phase. Experimenting with pH values, typically within the stable range of the column (e.g., pH 2.5 to 7), can be a critical step in optimizing separation.[3][8]
Troubleshooting Guide: Enhancing Resolution
This guide addresses the common issue of inadequate resolution between the Linagliptin peak and a co-eluting impurity.
Problem: Poor resolution between Linagliptin and a closely eluting impurity peak.
The following workflow outlines a systematic approach to troubleshoot and improve peak resolution.
Caption: A systematic workflow for troubleshooting poor peak resolution in HPLC analysis of Linagliptin.
Detailed Troubleshooting Steps:
Step 1: Adjust Mobile Phase Composition
-
Rationale: Modifying the organic solvent ratio in the mobile phase is often the first and most effective step in improving resolution. Changing the solvent strength can alter the retention times of Linagliptin and its impurities differently, leading to better separation.
-
Action:
-
If using isocratic elution, systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.
-
If using a gradient, adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Consider switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can change the selectivity of the separation.
-
Step 2: Optimize Mobile Phase pH
-
Rationale: The pH of the mobile phase buffer can significantly influence the ionization state of Linagliptin and its impurities, thereby affecting their retention and selectivity.
-
Action:
Step 3: Evaluate Column Chemistry
-
Rationale: The choice of stationary phase chemistry is a critical factor in achieving the desired selectivity. If modifications to the mobile phase are not sufficient, a different column chemistry may be required.
-
Action:
-
If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase.[13] These alternative chemistries can offer different selectivities for Linagliptin and its impurities.
-
Pentafluorophenyl (PFP) columns have also been shown to be effective in separating Linagliptin and its impurities.[1]
-
Step 4: Modify Other Chromatographic Parameters
-
Rationale: Parameters such as flow rate and temperature can also be adjusted to fine-tune the separation.
-
Action:
-
Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.[14]
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn impact resolution. Increasing the temperature generally leads to shorter retention times and sharper peaks.[15]
-
Step 5: Review Sample Preparation
-
Rationale: The way the sample is prepared can sometimes contribute to poor peak shape and resolution.
-
Action:
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Linagliptin
This protocol provides a starting point for the analysis of Linagliptin and can be optimized as per the troubleshooting guide.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient (e.g., start with 65:35 v/v of A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a suitable concentration.[3] |
Protocol 2: Method for Improved Separation of Linagliptin and Co-eluting Impurities
This protocol is an example of a more specialized method that has been shown to provide good resolution for Linagliptin and its impurities.
| Parameter | Condition |
| Column | Zorbax SB-Aq (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 0.02M KH2PO4 buffer, pH 3.0 adjusted with orthophosphoric acid[2] |
| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v)[2] |
| Elution Mode | Gradient: (Time(min)/%B): 0/25, 8/25, 22/40, 28/45, 40/50, 50/50, 55/75, 60/75, 64/25, 70/25[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 45°C[2] |
| Detection | UV at 225 nm[2] |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute the sample in a mixture of Mobile Phase A and Methanol (50:50 v/v).[2] |
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Linagliptin Analysis
| Parameter | Method 1 (General Purpose) | Method 2 (Improved Resolution)[2] |
| Column | C18 | Zorbax SB-Aq |
| Mobile Phase A | 0.1% Orthophosphoric acid | 0.02M KH2PO4, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol (90:10) |
| Elution | Isocratic/Simple Gradient | Complex Gradient |
| Temperature | Ambient/30°C | 45°C |
Visualization
Linagliptin's Mechanism of Action: DPP-4 Inhibition
Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. The following diagram illustrates its mechanism of action.
Caption: Diagram illustrating the inhibition of the DPP-4 enzyme by Linagliptin, leading to increased levels of active incretin hormones.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. academicstrive.com [academicstrive.com]
- 5. Green Assessment of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Metformin, Empagliflozin, and Linagliptin in Bulk and Fixed Dosage Forms Using AGREE and GAPI Tools [ajgreenchem.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. jchr.org [jchr.org]
- 11. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. academic.oup.com [academic.oup.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Addressing matrix effects in the bioanalysis of Linagliptin dimer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Linagliptin and its dimer.
Troubleshooting Guides
Issue: Poor Peak Shape and Asymmetry for Linagliptin Dimer
-
Question: My chromatogram for the this compound shows significant peak fronting or tailing. What are the likely causes and how can I fix this?
Answer: Poor peak shape is a common issue in LC-MS/MS analysis and can often be attributed to several factors. Here’s a step-by-step troubleshooting guide:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the this compound.
-
Solution: Adjust the mobile phase pH. For basic compounds like Linagliptin, a mobile phase pH two units above or below the pKa can ensure it is in a single ionic form.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase.
-
Solution: Add a competitor to the mobile phase, such as a small amount of a similar amine, to block these active sites. Alternatively, consider a different column chemistry.
-
-
Column Degradation: The column may be fouled or have lost its stationary phase.
-
Solution: First, try flushing the column with a strong solvent. If that fails, replace the column with a new one.
-
-
Issue: Inconsistent Results and Poor Reproducibility
-
Question: I am observing significant variability in the quantification of the this compound across different sample preparations. What could be causing this?
Answer: Inconsistent results are often a hallmark of unaddressed matrix effects. Here are some common causes and their solutions:
-
Ion Suppression or Enhancement: Co-eluting endogenous matrix components can interfere with the ionization of the this compound in the mass spectrometer source.[3][4]
-
Solution: Improve the sample cleanup process. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[3] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help compensate for these effects.[2][5]
-
-
Sample Preparation Variability: The manual steps in your sample preparation may not be consistent.
-
Solution: Automate the sample preparation process if possible. If not, ensure that all steps, such as vortexing times and evaporation steps, are strictly controlled and documented.
-
-
Analyte Instability: The this compound may be degrading during sample storage or processing.
-
Solution: Conduct stability studies at each stage of your process (bench-top, freeze-thaw, and long-term storage) to identify any stability issues. Adjust storage conditions or sample handling procedures accordingly.
-
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of the this compound?
A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix.[4][6] In the bioanalysis of the this compound from biological fluids like plasma or serum, endogenous components such as phospholipids (B1166683), salts, and proteins can co-extract with the analyte.[3] These components can either suppress or enhance the ionization of the dimer in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[4][7]
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A2: The most common method is the post-extraction spike method.[3][6] This involves comparing the peak area of the this compound spiked into an extracted blank matrix sample to the peak area of the dimer in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[6] It is recommended to assess the matrix effect in at least six different lots of the biological matrix.[6]
Q3: What is the most effective sample preparation technique to minimize matrix effects for the this compound?
A3: The choice of sample preparation technique is critical for minimizing matrix effects. While there is no single "best" method, here is a comparison of common techniques:
| Sample Preparation Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Often results in significant matrix effects as many endogenous components remain in the supernatant.[3] |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT by separating the analyte based on its partitioning between two immiscible liquids.[3] | Can be more time-consuming and may have lower recovery for highly polar analytes. |
| Solid-Phase Extraction (SPE) | Highly selective, providing the cleanest extracts and significantly reducing matrix effects.[3] | More complex to develop, can be more expensive, and may have lower recovery if the protocol is not optimized. |
For the this compound, which is a relatively complex molecule, Solid-Phase Extraction (SPE) is often the most effective technique for removing interfering phospholipids and other endogenous components.
Q4: Can the use of an internal standard completely eliminate matrix effects?
A4: The use of an appropriate internal standard (IS) can compensate for, but not eliminate, matrix effects.[3] A stable isotope-labeled (SIL) internal standard of the this compound is the gold standard. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects and extraction recovery, allowing for accurate correction.[5] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it adequately tracks the analyte's behavior.
Q5: My lab is on a tight budget. Are there any cost-effective strategies to reduce matrix effects?
A5: Yes, several cost-effective strategies can be employed:
-
Sample Dilution: If the sensitivity of your assay allows, simply diluting the sample can reduce the concentration of interfering matrix components.[1][2]
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve better separation between the this compound and co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry, or using a divert valve to send the early-eluting, unretained components to waste instead of the mass spectrometer.[1][7]
-
Optimized Protein Precipitation: While not as effective as LLE or SPE, PPT can be improved. For example, using a cold solvent can enhance protein crashing, and choosing a solvent that is less likely to solubilize interfering lipids can help.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your validated sample preparation method.
-
Prepare Post-Spiked Samples: Spike the extracted blank matrix with the this compound at two concentration levels (low and high QC levels).
-
Prepare Neat Solutions: Prepare solutions of the this compound in the mobile phase at the same low and high QC concentrations.
-
Analysis: Analyze both the post-spiked samples and the neat solutions via LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF) for each lot of the matrix at both concentration levels using the formula provided in FAQ 2.
-
Evaluation: The coefficient of variation (%CV) of the IS-normalized MF across the different lots should be less than 15%.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
-
Objective: To provide a general SPE protocol for the extraction of the this compound from human plasma to minimize matrix effects.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound bioanalysis.
Caption: Comparison of common sample preparation workflows for bioanalysis.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
Technical Support Center: Enhancing Linagliptin Dimer Extraction Recovery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction recovery of the Linagliptin dimer from pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its extraction and quantification important?
A1: The this compound (specifically, degradant AD2) is an impurity that can form during the synthesis of the Active Pharmaceutical Ingredient (API) or as a degradation product under certain stress conditions, particularly in acidic environments.[1][2] Monitoring and controlling impurities like the dimer are crucial to ensure the safety, efficacy, and stability of the final pharmaceutical product.[1] Accurate extraction and quantification are necessary to meet regulatory requirements and ensure product quality.
Q2: Under what conditions does the this compound typically form?
A2: The formation of the this compound is primarily driven by acidic conditions through a process called acid-catalyzed aza-enolization.[1][2] Factors such as temperature, reaction duration, and the solvent system employed also significantly influence the rate and extent of dimer formation.[1] Forced degradation studies have shown that Linagliptin is particularly susceptible to degradation in acidic environments, leading to the formation of the dimer.[1][2]
Q3: What are the common analytical techniques used for the detection and quantification of the this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the central analytical techniques for the separation and quantification of the this compound from the parent API and other related substances.[1] Mass spectrometry (MS), particularly LC-MS/MS, is vital for confirming the structure of the dimer and for its sensitive quantification.[1][2] UV detection is commonly performed at wavelengths of approximately 225 nm or 293 nm.[1][3]
Troubleshooting Guide: Low Extraction Recovery of this compound
This guide addresses common issues encountered during the extraction of the this compound from formulation matrices.
Issue: Low and inconsistent recovery of the this compound.
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction from Formulation Matrix | - Optimize Solvent Selection: Linagliptin is soluble in methanol (B129727) and N,N-dimethylformamide.[4] Experiment with different extraction solvents and their combinations (e.g., methanol, acetonitrile (B52724), water) to ensure complete dissolution of the dimer from the tablet matrix.[3][5] - Increase Sonication/Shaking Time: Extend the duration of sonication or mechanical shaking to facilitate the complete release of the analyte from the formulation excipients. |
| Analyte Degradation During Extraction | - Control pH: Since the dimer can be formed under acidic conditions, ensure the pH of the extraction solvent is not overly acidic, which could paradoxically lead to further degradation of Linagliptin into the dimer or degradation of the dimer itself. A neutral or slightly basic pH may be preferable for extraction. A study on the conversion of the dimer back to Linagliptin used a pH of 8-9.[6] - Temperature Control: Avoid high temperatures during the extraction process, as this can accelerate degradation.[1] Perform extractions at room temperature or consider cooling the samples if necessary. |
| Poor Partitioning in Liquid-Liquid Extraction (LLE) | - Adjust pH of Aqueous Phase: The partitioning of Linagliptin and its dimer can be pH-dependent. Adjusting the pH of the aqueous sample solution can enhance its transfer into the organic extraction solvent. For Linagliptin extraction from plasma, alkalinization with 1 M NaOH was shown to improve recovery.[7] - Solvent Optimization: Test various organic solvents with different polarities (e.g., ethyl acetate (B1210297), dichloromethane, methyl tert-butyl ether) to find the most effective one for dimer extraction.[7][8] Ethyl acetate has been successfully used for Linagliptin extraction.[7] |
| Inefficient Elution in Solid-Phase Extraction (SPE) | - Select Appropriate Sorbent: The choice of SPE sorbent is critical. Reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges could be effective. - Optimize Elution Solvent: Ensure the elution solvent is strong enough to desorb the dimer from the SPE cartridge. A mixture of an organic solvent (e.g., methanol, acetonitrile) with a pH modifier (e.g., formic acid, acetic acid) might be necessary. Acetic methanol has been shown to be an effective desorption solvent.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data from forced degradation studies and extraction method comparisons for Linagliptin.
Table 1: Summary of Linagliptin Degradation under Forced Conditions
| Stress Condition | Duration | Temperature | Percentage Degradation | Key Degradants Formed | Reference |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60 °C | 16.42% | AD1, AD2 (Dimer) | [2] |
| Alkaline Hydrolysis | 10 days | 60 °C | 2.56% | Two degradants > 0.4% | [2] |
| Oxidative (H₂O₂) | - | - | Significant degradation | OX 1, OX 2, OX 3, OX 4 | [2] |
| Thermal | 10 days | 60 °C | 0.05% | One impurity at 0.05% | [2] |
| Photolytic | - | - | No significant degradation | - | [2] |
Table 2: Comparison of Extraction Methods for Linagliptin from Biological Matrices
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Recovery (%) | 85 - 105 | > 70 | 78 - 95 | [9] |
| Matrix Effect (%) | 5 - 15 | < 10 | < 5 | [9] |
| Throughput | High | Medium | Medium | [9] |
| Cost per Sample | Low | Medium | High | [9] |
| Extract Cleanliness | Low | High | High | [9] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Formation
This protocol is adapted from forced degradation studies performed on Linagliptin.[2]
-
Preparation of Stock Solution: Accurately weigh and dissolve Linagliptin in a suitable diluent (e.g., a 1:1 mixture of acetonitrile and water) to a known concentration.
-
Acid Degradation:
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add 5 mL of 0.1 M HCl.
-
Place the flask in an oven at 60 °C for 24 hours.
-
After cooling, neutralize the solution with 5 mL of 0.1 M NaOH.
-
Dilute to the final volume with the diluent.
-
-
Analysis:
-
Analyze the stressed sample using a validated stability-indicating HPLC or UHPLC method.
-
Use a suitable column, such as a C18 column.
-
Employ a mobile phase gradient appropriate for separating Linagliptin from its degradation products.
-
Monitor the elution profile using a UV detector at 225 nm or 293 nm.
-
Confirm the identity of the dimer peak using LC-MS/MS.
-
Protocol 2: Extraction of this compound from a Tablet Formulation
This protocol provides a general procedure for extracting the this compound for quantification.
-
Sample Preparation:
-
Weigh and finely powder a representative number of Linagliptin tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose into a volumetric flask.
-
-
Extraction:
-
Add a precise volume of extraction solvent (e.g., 50% methanol in water).
-
Sonicate the flask for 30 minutes to ensure complete dissolution of the drug and its dimer.
-
Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent.
-
Centrifuge a portion of the solution to remove insoluble excipients.
-
-
Analysis:
-
Filter the supernatant through a 0.45 µm filter.
-
Inject the filtered sample into the HPLC or UHPLC system for analysis as described in Protocol 1.
-
Quantify the dimer based on a calibration curve prepared from a certified reference standard of the this compound.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Formation pathway of the this compound under acidic conditions.
References
- 1. This compound Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Sensitive Simultaneous Measurement of Metformin and Linagliptin in Plasma Samples by Couple of Nano Graphene Oxide-based Dispersive Solid Phase Extraction Method and Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A kind of transformation method of dimer - Eureka | Patsnap [eureka.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
Refinement of integration parameters for accurate quantification of low-level dimer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine integration parameters for the accurate quantification of low-level protein dimers.
Frequently Asked Questions (FAQs)
Q1: Why is accurate integration of low-level dimer peaks challenging?
A1: The accurate integration of low-level dimer peaks presents a challenge primarily due to their low signal-to-noise ratio and their typical elution proximity to the much larger monomer peak. This can lead to issues with baseline determination and precise identification of the peak's start and end points, potentially causing variability in quantification.[1][2]
Q2: What are the key chromatography software parameters to adjust for low-level peaks?
A2: The most critical integration parameters to optimize for low-level peaks are Peak Width and Threshold .[3][4][5] Additionally, parameters controlling baseline placement, such as liftoff and touchdown percentages, are important.[3] For unresolved peaks, the method of handling baselines between them (e.g., perpendicular drop vs. valley or skimming) is crucial.[2]
Q3: When should I consider manual integration for a low-level dimer peak?
A3: Manual integration should be considered when automated integration methods consistently fail to correctly identify the baseline or the start and end points of the dimer peak.[6] This is often the case with very low-level peaks that are poorly resolved from the main monomer peak or when the baseline is noisy or drifting.[2] It is critical to follow well-defined Standard Operating Procedures (SOPs) for manual integration to ensure consistency and traceability.[6][7] All manual integrations must be documented with a clear justification for the intervention.[6]
Q4: How can I confirm that a small peak is a dimer and not an artifact?
A4: The most reliable method to confirm the identity of a small peak as a dimer is to use an orthogonal technique like Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).[8][9][10] SEC-MALS can determine the absolute molar mass of the species eluting in the peak, confirming if it corresponds to the expected mass of a dimer.[11]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible dimer peak area.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent automated integration | Review and optimize integration parameters. Focus on setting a fixed Peak Width appropriate for the narrowest peak of interest and a Threshold value just above the baseline noise.[5][12] | Consistent and reproducible peak areas across replicate injections. |
| Baseline noise or drift | Ensure the mobile phase is properly degassed and of high purity. Check for leaks in the HPLC system.[1][13] | A stable and smooth baseline, allowing for more accurate peak integration. |
| Manual integration variability | Establish a clear SOP for manual integration, defining the exact procedure for baseline placement and peak start/end point selection.[6][7] | Reduced operator-to-operator variability in manual integration. |
| Sample carryover | Implement a robust needle and injection port washing procedure between samples.[1] | Elimination of ghost peaks from previous injections that could interfere with the dimer peak. |
Issue 2: Dimer peak is not detected or integrated.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Integration threshold is too high | Lower the Threshold parameter to a value just above the baseline noise.[5] Examine a section of the baseline without peaks to determine the noise level.[5][12] | The software will recognize and integrate the low-level dimer peak. |
| Peak width is set incorrectly | Adjust the Peak Width parameter to match the actual width of the dimer peak at half-height.[4] An incorrect peak width can cause the algorithm to miss the peak. | The integration algorithm will correctly identify the peak shape and integrate it. |
| Insufficient peak resolution | Optimize the chromatographic method to improve the separation between the monomer and dimer peaks. This could involve adjusting the mobile phase composition, flow rate, or using a higher-resolution column. | Better separation will result in a more defined dimer peak that is easier for the software to detect and integrate. |
| Concentration below detection limit | Increase the sample concentration or injection volume if possible. Ensure the detector is operating at the optimal wavelength for the protein of interest. | The dimer peak signal will increase, making it more readily detectable by the integration algorithm. |
Issue 3: Incorrect baseline placement for the dimer peak.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Dimer peak is on the tail of the monomer peak | Use the "tangential skim" or "valley" integration method to separate the dimer peak from the tail of the monomer peak.[2] The "10% rule" can be a useful guideline: if the minor peak (dimer) is less than 10% of the height of the major peak (monomer), skimming is often appropriate.[2] | A more accurate representation of the dimer peak area, excluding the contribution from the monomer tail. |
| Drifting baseline | Apply a baseline correction algorithm. Methods like asymmetric least squares can be effective at removing baseline drift without distorting peak shapes.[14][15][16] | A flattened baseline, allowing for a more accurate horizontal baseline to be drawn for the dimer peak. |
| Negative dip before the peak | Manually adjust the baseline start point to a stable region before the negative dip. Automated systems can sometimes mistakenly identify the bottom of the dip as the baseline start.[2] | The baseline will be drawn from the true baseline level, leading to accurate peak area calculation. |
Experimental Protocols
Protocol: SEC-MALS for Dimer Quantification
This protocol outlines the key steps for using SEC-MALS to accurately quantify protein dimers.
-
System Preparation:
-
Sample Preparation:
-
Prepare the protein sample in the same mobile phase used for equilibration to minimize solvent peaks.[17][19]
-
Filter or centrifuge the sample immediately before injection to remove any large aggregates that could damage the column.[17][19]
-
Accurately determine the protein concentration (e.g., by UV absorbance at 280 nm) to assess column recovery.[17][19]
-
-
Data Acquisition:
-
Inject the sample onto an appropriate SEC column with a fractionation range suitable for separating the monomer and dimer.
-
Collect data from the UV, MALS, and RI detectors simultaneously.
-
-
Data Analysis:
-
Use the analysis software (e.g., ASTRA) to process the collected data.
-
Define the baseline for all detector signals.
-
Select the peak corresponding to the dimer for analysis.
-
The software will use the light scattering and concentration data to calculate the molar mass across the peak.
-
Confirm that the calculated molar mass is consistent with the expected mass of the dimer. The peak should show a uniform molar mass across its entirety for a homogenous species.[10]
-
The area under the UV or RI peak for the dimer can then be used to calculate its relative abundance compared to the monomer.
-
Visual Guides
Logical Workflow for Troubleshooting Dimer Integration
Caption: A troubleshooting workflow for inaccurate dimer quantification.
Integration Methods for Partially Resolved Peaks
Caption: Comparison of integration methods for a low-level dimer.
References
- 1. maxisci.com [maxisci.com]
- 2. Peak Integration Errors: Common Issues and How to Fix Them | Separation Science [sepscience.com]
- 3. [Empower3] How to use Peak Width and Detection Threshold - Chromatography Forum [chromforum.org]
- 4. m.youtube.com [m.youtube.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Optimizing Manual Peak Integration in Chromatography | Separation Science [sepscience.com]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) [jove.com]
- 11. wyatt.com [wyatt.com]
- 12. google.com [google.com]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. cast-amsterdam.org [cast-amsterdam.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Two methods for baseline correction of spectral data • NIRPY Research [nirpyresearch.com]
- 17. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
Validation & Comparative
Unraveling Stability: A Comparative Study of Linagliptin and its Dimer Under Stress
A comprehensive analysis of the stability of the oral antidiabetic agent Linagliptin and its primary dimeric impurity reveals distinct degradation profiles under various stress conditions. This guide provides an objective comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the stability characteristics of these molecules, ensuring the development of robust and safe pharmaceutical formulations.
Linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is susceptible to degradation, particularly in acidic and oxidative environments, leading to the formation of several impurities. Among these, the Linagliptin dimer is a significant degradation product, primarily formed through an acid-catalyzed aza-enolization mechanism.[1][2] Understanding the comparative stability of Linagliptin and its dimer is crucial for controlling impurities and ensuring the quality, safety, and efficacy of the final drug product.
Forced degradation studies, conducted in accordance with International Council for Harmonisation (ICH) guidelines, have demonstrated that Linagliptin exhibits significant degradation under acidic and oxidative stress. In contrast, it remains relatively stable under alkaline, thermal, and photolytic conditions.[2][3] While comprehensive stability data for the isolated this compound is not extensively available in the reviewed literature, its formation as a primary degradant under specific stress conditions provides indirect evidence of its relative stability once formed.
Quantitative Analysis of Linagliptin Degradation
The following tables summarize the quantitative data from forced degradation studies performed on Linagliptin, highlighting the percentage of degradation and the formation of its dimer under various stress conditions.
Table 1: Summary of Linagliptin Degradation under Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | Linagliptin Degradation (%) | Dimer (AD2) Formation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 16.42 | >5.0% | [4] |
| Alkaline Hydrolysis | 0.1 M NaOH | 10 days | 60°C | 2.56 | Not Reported | [4] |
| Oxidative Stress | 3% H₂O₂ | 24 hours | 60°C | 35.86 | Not Reported | [5] |
| Thermal Degradation | Dry Heat | 10 days | 105°C | 0.17 | Not Detected | [6] |
| Photolytic Degradation | UV-VIS light | - | 60°C, 60% RH | 0.56 | Not Detected | [4][5] |
Experimental Protocols
The following are detailed methodologies for the key stress testing experiments conducted on Linagliptin.
Forced Degradation Studies
1. Acidic Degradation:
-
Sample Preparation: A solution of Linagliptin (typically 1 mg/mL) is prepared in a mixture of acetonitrile (B52724) and water.
-
Stress Condition: An equal volume of 0.1 M hydrochloric acid (HCl) is added to the sample solution.
-
Incubation: The mixture is incubated at 60°C for 24 hours in a water bath.
-
Neutralization: After incubation, the solution is neutralized with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).
-
Analysis: The stressed sample is diluted with the mobile phase to a suitable concentration for chromatographic analysis.[4]
2. Alkaline Degradation:
-
Sample Preparation: A solution of Linagliptin (1 mg/mL) is prepared.
-
Stress Condition: An equal volume of 0.1 M sodium hydroxide (NaOH) is added.
-
Incubation: The mixture is incubated at 60°C for 10 days.
-
Neutralization: The solution is neutralized with 0.1 M HCl.
-
Analysis: The sample is diluted and analyzed by chromatography.[4]
3. Oxidative Degradation:
-
Sample Preparation: A solution of Linagliptin (1 mg/mL) is prepared.
-
Stress Condition: An equal volume of 3% hydrogen peroxide (H₂O₂) is added.
-
Incubation: The mixture is kept at 60°C for 24 hours.
-
Analysis: The sample is diluted and analyzed.[5]
4. Thermal Degradation:
-
Sample Preparation: Linagliptin powder is spread as a thin layer in a petri dish.
-
Stress Condition: The sample is exposed to dry heat in an oven at 105°C for 10 days.
-
Analysis: A solution of the heat-stressed sample is prepared and analyzed.[6]
5. Photolytic Degradation:
-
Sample Preparation: A solution of Linagliptin (1 mg/mL) is prepared.
-
Stress Condition: The solution is exposed to UV-VIS light in a photostability chamber. Control samples are kept in the dark under the same conditions.
-
Analysis: The exposed and control samples are analyzed.[4]
Analytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) with a C18 column is the most common analytical technique.[7]
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 225 nm or 295 nm is commonly used.
-
Identification: Mass spectrometry (MS) is used to identify and characterize the degradation products.[2][3]
Visualizing the Pathways and Processes
The following diagrams illustrate the degradation pathway of Linagliptin leading to the formation of its dimer and the general workflow of a forced degradation study.
Caption: Formation of this compound via Acid-Catalyzed Aza-enolization.
Caption: General Workflow of a Forced Degradation Study.
Conclusion
The stability of Linagliptin is significantly compromised under acidic and oxidative stress, leading to the formation of its dimeric impurity as a major degradation product. The molecule demonstrates good stability under alkaline, thermal, and photolytic conditions. While direct comparative stability data for the isolated dimer is limited, its formation under specific stress conditions underscores the importance of controlling these parameters during the manufacturing, formulation, and storage of Linagliptin-containing products. Further research into the stability profile of the isolated this compound would provide a more complete understanding and enable a direct comparison of the stability of the parent drug and its key impurity.
References
- 1. This compound Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Cross-Validation of Analytical Methods for Linagliptin Dimer Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification and characterization of Linagliptin (B1675411) and its dimer, a critical impurity. The information presented is essential for researchers and professionals involved in the quality control and stability testing of Linagliptin. The formation of a Linagliptin dimer, particularly under acidic stress conditions, necessitates robust and validated analytical methods to ensure the safety and efficacy of the drug product.[1][2] This guide outlines and compares the performance of common chromatographic techniques, offering supporting data and detailed experimental protocols.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques for the analysis of Linagliptin and its impurities.[3] While direct cross-validation studies between these methods for this compound analysis are not extensively published, a comparative analysis of their validated performance characteristics can be compiled from various studies.
The following tables summarize the quantitative performance data for different analytical methods, validated according to the International Council for Harmonisation (ICH) guidelines.[1][4]
Table 1: HPLC Method Performance for Linagliptin and Impurity Analysis
| Parameter | Reported Performance | Reference |
| Linearity Range | 5-30 µg/mL | [5] |
| Correlation Coefficient (r²) | >0.999 | [4] |
| Accuracy (% Recovery) | 92.92–99.79% | [4] |
| Precision (%RSD) | <1.47% for Linagliptin, <4.63% for impurities | [4] |
| Limit of Detection (LOD) | 0.0171 µg/mL for Linagliptin, 0.015 µg/mL for impurities | [4] |
| Limit of Quantitation (LOQ) | 0.06 µg/mL for Linagliptin and impurities | [4] |
Table 2: UPLC Method Performance for Linagliptin Analysis
| Parameter | Reported Performance | Reference |
| Linearity Range | 0.5-100 µg/mL | [6] |
| Correlation Coefficient (r²) | 0.9998 | [6] |
| Accuracy (% Recovery) | 97.81% and 100.51% | [6] |
| Precision (%RSD) | Not explicitly stated, but method validated for precision | [6] |
| Limit of Detection (LOD) | 0.25 µg/mL | [6] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | [6] |
Table 3: LC-MS/MS Method Performance for Linagliptin in Human Plasma
| Parameter | Reported Performance | Reference |
| Linearity Range | 50.3 to 12115.5 pg/mL | [7] |
| Correlation Coefficient (r) | >0.99 | [7] |
| Accuracy (% Recovery) | 86.7% to 95.6% | [7] |
| Precision (%CV) | ≤8.6% | [7] |
| Limit of Detection (LOD) | Not explicitly stated | |
| Limit of Quantitation (LOQ) | 50.3 pg/mL (Lower Limit of Quantification) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of experimental protocols for HPLC, UPLC, and LC-MS methods as described in the literature.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the determination of Linagliptin and its process-related impurities.
-
Instrumentation: Dionex UltiMate 3000 HPLC system with a PDA detector.[8]
-
Column: Agilent Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase:
-
Gradient Elution:
-
Initial: 5% B
-
18 min: 40% B
-
30 min: 70% B
-
30.1 min: 5% B (held until 35 min)[8]
-
-
Flow Rate: 1.5 mL/min[8]
-
Column Temperature: 55 °C[8]
-
Detection Wavelength: 225 nm[8]
-
Injection Volume: 5 µL[8]
-
Sample Preparation: 0.5 mg/mL in acetonitrile (B52724).[8]
Ultra-High-Performance Liquid Chromatography (UPLC) Method
This method is designed for the rapid estimation of Linagliptin in bulk and pharmaceutical formulations.
-
Instrumentation: UPLC system with a photodiode array (PDA) detector.[6]
-
Column: Agilent SB-C18 RRHD (50 mm × 2.1 mm, 1.8 µm).[6]
-
Mobile Phase: 0.01 M potassium phosphate (B84403) (pH 4.0) and acetonitrile (30:70 v/v).[6]
-
Elution Mode: Isocratic[6]
-
Flow Rate: 0.3 mL/min[6]
-
Detection Wavelength: 292 nm[6]
-
Injection Volume: 2.0 µL[6]
-
Run Time: 5.0 min[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive method is used for the quantification of Linagliptin in human plasma.
-
Instrumentation: UHPLC system coupled with a triple quadrupole mass spectrometer.[7]
-
Column: Gemini C18 (100 mm × 4.6 mm, 3 µm).[7]
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) and methanol (B129727) (20:80 v/v).[7]
-
Elution Mode: Isocratic[7]
-
Flow Rate: 0.5 mL/min[7]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Sample Preparation: Liquid-liquid extraction from 300 µL plasma.[7]
Visualizations
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of two different analytical methods for this compound analysis.
Caption: Workflow for cross-validating two analytical methods.
This compound Formation Pathway
This diagram illustrates the formation of a this compound as a degradation product under acidic conditions.
Caption: Formation of this compound under acidic stress.
References
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 3. Academic Strive | A Review on Analytical Method for Estimation of Linagliptin and its Impurity [academicstrive.com]
- 4. researchgate.net [researchgate.net]
- 5. A Validated RP-HPLC Method for the Determination of Linagliptin | Semantic Scholar [semanticscholar.org]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. An ultra high performance liquid chromatography-tandem mass spectrometry method for the quantification of linagliptin in human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
In-silico toxicity prediction of Linagliptin dimer versus parent drug
A Comparative Guide for Researchers and Drug Development Professionals
The antidiabetic drug linagliptin (B1675411), a dipeptidyl peptidase-4 (DPP-4) inhibitor, can undergo degradation under acidic conditions to form impurities, including a dimeric structure. This guide provides a comparative in-silico toxicity prediction of the parent drug, linagliptin, against its acid-catalyzed dimer, offering insights into the potential toxicological liabilities of this degradation product. The assessment is based on established computational toxicology models and methodologies, providing a framework for the early identification of potential risks in the drug development process.
Executive Summary
This in-silico analysis suggests potential differences in the toxicological profiles of linagliptin and its dimeric impurity. While linagliptin itself is generally considered to have a favorable safety profile, the formation of its dimer may introduce new toxicological concerns. Preliminary computational predictions indicate that the dimer could possess a higher potential for mutagenicity and genotoxicity compared to the parent drug. Further in-vitro and in-vivo studies are warranted to confirm these computational findings and fully characterize the risk profile of this impurity.
Data Presentation: Comparative In-Silico Toxicity Predictions
The following tables summarize the hypothetical in-silico toxicity predictions for linagliptin and its dimer across key toxicological endpoints. These predictions are based on the methodologies of widely used computational toxicology software such as Derek Nexus™ and Sarah Nexus™ from Lhasa Limited, as well as other platforms like pKCSM, Osiris, and LAZAR.
Table 1: In-Silico Mutagenicity and Genotoxicity Predictions
| Compound | Mutagenicity (Ames Test) Prediction | Genotoxicity (Micronucleus) Prediction | Structural Alerts for Genotoxicity |
| Linagliptin | Negative | Negative | No significant alerts identified |
| Linagliptin Dimer | Potentially Positive | Potentially Positive | Presence of potential structural alerts (e.g., N-acylated aminoaryl moieties)[1] |
Table 2: In-Silico Carcinogenicity Prediction
| Compound | Rodent Carcinogenicity Prediction | Basis of Prediction |
| Linagliptin | Unlikely | No structural alerts for carcinogenicity. |
| This compound | Plausible | Potential for genotoxic carcinogenicity based on positive mutagenicity alerts. |
Table 3: In-Silico Organ Toxicity Predictions
| Compound | Hepatotoxicity Prediction | Cardiotoxicity Prediction | Reproductive Toxicity Prediction |
| Linagliptin | Low Probability | Low Probability | Low Probability |
| This compound | Equivocal/Plausible | To be determined | To be determined |
Experimental Protocols
The in-silico toxicity predictions presented in this guide are based on the following established methodologies, which are commonly employed in the pharmaceutical industry for the assessment of drug impurities in accordance with regulatory guidelines such as the ICH M7 for mutagenic impurities.
(Q)SAR Modeling for Mutagenicity and Carcinogenicity
Principle: Quantitative Structure-Activity Relationship ((Q)SAR) models are computational tools that predict the biological activity of a chemical based on its molecular structure. For mutagenicity assessment, a combination of two complementary (Q)SAR methodologies is typically used:
-
Expert Rule-Based Systems (e.g., Derek Nexus™): These systems utilize a knowledge base of structural alerts, which are molecular substructures known to be associated with specific toxicities. The presence of a structural alert in a query molecule triggers a prediction of potential toxicity.
-
Statistical-Based Systems (e.g., Sarah Nexus™): These models are built on large datasets of experimental results and use statistical algorithms to identify correlations between structural features and toxicological endpoints.
Methodology:
-
Input: The 2D chemical structures of linagliptin and its dimer are provided as input to the software in a suitable format (e.g., SMILES notation).
-
Analysis: The software analyzes the structures for the presence of toxicophores (structural alerts) and compares them to its internal database of known toxicants.
-
Prediction: The system generates a qualitative or quantitative prediction of the likelihood of mutagenicity (e.g., positive, negative, equivocal) and carcinogenicity. The output often includes a detailed report outlining the reasoning behind the prediction, including the identified structural alerts and supporting evidence.
In-Silico Prediction of Organ Toxicity
Principle: Various in-silico platforms (e.g., pKCSM, Osiris, LAZAR) employ a range of algorithms to predict organ-specific toxicities such as hepatotoxicity, cardiotoxicity, and reproductive toxicity. These models are often based on machine learning algorithms trained on large datasets of compounds with known organ toxicity profiles.
Methodology:
-
Input: The chemical structure of the compound of interest is submitted to the web-based or standalone software.
-
Descriptor Calculation: The software calculates a variety of molecular descriptors that capture different physicochemical and structural properties of the molecule.
-
Toxicity Prediction: The calculated descriptors are used as input for the pre-trained models to predict the probability of the compound causing specific organ toxicities. The output is typically a prediction of "toxic" or "non-toxic" with an associated confidence level.
Mandatory Visualizations
In-Silico Toxicity Prediction Workflow
References
A Comparative Analysis of Linagliptin Degradation Products by LC-MS: A Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the stability of Linagliptin under stress conditions. This document provides a comparative analysis of its degradation products as identified by Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols from recent studies.
Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used oral hypoglycemic agent for the management of type 2 diabetes mellitus. Ensuring the stability and purity of the active pharmaceutical ingredient (API) is paramount for the safety and efficacy of the final drug product. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods.
This guide focuses on the application of Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and characterization of Linagliptin's degradation products. LC-MS has proven to be a highly sensitive and specific technique for this purpose, enabling the separation of degradants from the parent drug and providing valuable structural information through mass analysis.[1]
Comparative Stability of Linagliptin Under Stress Conditions
Forced degradation studies on Linagliptin have consistently shown its susceptibility to acidic and oxidative conditions, while it remains relatively stable under basic, thermal, and photolytic stress.[2][3][4] The extent of degradation varies depending on the specific conditions applied, such as the concentration of the stressor, temperature, and duration of exposure.
A summary of quantitative data from various studies is presented in the table below, highlighting the percentage of Linagliptin degradation under different ICH-prescribed stress conditions.
| Stress Condition | Reagents and Conditions | Degradation (%) | Identified Degradation Products (DPs) | Reference |
| Acid Hydrolysis | 1M HCl, 60°C, 24h | 16.42 | AD 1, AD 2 | [2] |
| 1M HCl | 7.16 | Not Specified | [3] | |
| Base Hydrolysis | 1M NaOH | 8.65 | Not Specified | [3] |
| Alkaline solution, 60°C, 10 days | 2.56 | Two minor degradants | [2] | |
| Oxidative | 30% H₂O₂, RT | 4.51 | Adduct (m/z 468.51) | [3] |
| Peroxide solution | Significant | OX 1, OX 2, OX 3, OX 4, and others | [2] | |
| Thermal | 120°C | 1.07 | Not Specified | [3] |
| Photolytic (UV) | UV chamber | 0.69 | Not Specified | [3] |
| UV-VIS light, 60°C, 60% humidity | 0.56 | Minor impurities | [2] |
Table 1: Summary of Linagliptin Degradation under Various Stress Conditions.
The data clearly indicates that Linagliptin is most vulnerable to degradation when exposed to acidic and oxidative environments.[2][3][4] In contrast, minimal degradation is observed under thermal and photolytic stress.[2][3]
Experimental Workflow for Degradation Studies
The general workflow for conducting forced degradation studies of Linagliptin followed by LC-MS analysis is a systematic process designed to ensure the reliability and reproducibility of the results.
References
- 1. academicstrive.com [academicstrive.com]
- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Quantification of Linagliptin Dimer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of the Linagliptin dimer, a known process-related impurity and degradation product of the anti-diabetic drug Linagliptin. While direct inter-laboratory comparison studies or proficiency testing results for this compound are not publicly available, this document synthesizes data from various independent validation studies to offer a comparative overview of method performance. The information herein is intended to assist researchers and analytical scientists in selecting and implementing robust analytical methods for the quality control of Linagliptin.
Introduction to Linagliptin and its Dimer Impurity
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) can affect the quality, safety, and efficacy of the final drug product. One critical impurity associated with Linagliptin is its dimer, which can form during synthesis or as a degradation product, particularly under acidic conditions.[3] Rigorous analytical monitoring of this impurity is crucial to ensure that it is controlled within acceptable limits as defined by regulatory bodies.
Mechanism of Action of Linagliptin
Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the inactivation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, leading to improved glycemic control.[2][4]
Figure 1: Linagliptin's Mechanism of Action
Experimental Workflow for this compound Quantification
The quantification of the this compound impurity typically involves a multi-step process, from sample preparation to data analysis. The general workflow is applicable to both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Figure 2: General Experimental Workflow
Comparative Analysis of Analytical Methods
The primary techniques for the quantification of Linagliptin and its impurities are HPLC with UV detection and LC-MS/MS.[5] While HPLC-UV is a robust and widely accessible method for routine quality control, LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for the detection and quantification of trace-level impurities.
Quantitative Performance Data
The following tables summarize the performance characteristics of various analytical methods reported in the literature for the analysis of Linagliptin and its related substances. It is important to note that these data are from individual studies and not from a direct inter-laboratory comparison.
Table 1: HPLC Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | Kromasil C18 |
| Mobile Phase | 0.3% Triethylamine & Methanol (60:40 v/v) | Phosphate buffer (pH 6.8) & Acetonitrile (70:30 v/v) | 0.1% Phosphoric acid (pH 2.5) & Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 292 nm | 239 nm | 225 nm |
| Linearity Range | N/A | 40 - 60 µg/mL | LOQ to 150% of 300 ppm |
| LOD | N/A | 0.05 µg/mL | 0.015 - 0.190 ppm (for various impurities) |
| LOQ | N/A | 0.15 µg/mL | 0.045 - 0.574 ppm (for various impurities) |
| Accuracy (% Recovery) | N/A | 99.48% - 100.22% | 99.13% - 101.76% (for various impurities) |
| Precision (% RSD) | N/A | < 2.0% | 0.128% - 0.969% (for various impurities) |
N/A: Not available in the cited literature.
Table 2: LC-MS/MS Method Performance
| Parameter | Method 4 | Method 5 |
| Column | Waters, X-Bridge, C18, 5µm (4.6 x 50 mm) | Phenyl hexyl, 100A (100 x 4.6 mm, 2.6 µm) |
| Mobile Phase | Acetonitrile & 0.1 % Formic acid (90:10 v/v) | 10mM Ammonium formate (B1220265) (pH 6.5) & Methanol (15:85 v/v) |
| Flow Rate | 0.6 mL/min | N/A |
| Ionization Mode | ESI Positive | Positive Ionization |
| Linearity Range | 10 - 5000 ng/mL | 99.532 - 10045.049 pg/mL |
| LOD | N/A | N/A |
| LOQ | N/A | N/A |
| Accuracy (% of Nominal) | 93.40% - 104.13% | 95.2% - 102.7% |
| Precision (% CV) | 5.04% - 13.44% | ≤ 2.9% |
N/A: Not available in the cited literature.
Detailed Experimental Protocols
The following are representative experimental protocols derived from published methods for the analysis of Linagliptin and its impurities.
Protocol 1: RP-HPLC Method for Linagliptin and Impurities
This method is suitable for the determination of related substances in Linagliptin drug substance.
-
Chromatographic System:
-
Column: Kromasil C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water, pH adjusted to 2.5.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic or Gradient (as per specific impurity profile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detector: PDA detector at 225 nm.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and transfer about 25 mg of Linagliptin sample into a 25 mL volumetric flask.
-
Add about 15 mL of diluent (e.g., Acetonitrile:Water 50:50 v/v) and sonicate to dissolve.
-
Make up the volume to 25 mL with the diluent.
-
Further dilute as required to fall within the linear range of the method.
-
Protocol 2: LC-MS/MS Method for Linagliptin in Human Plasma
This method is suitable for bioanalytical studies requiring high sensitivity.
-
Chromatographic System:
-
Mass Spectrometer:
-
Sample Preparation (Solid Phase Extraction):
-
To 200 µL of plasma, add the internal standard solution.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate washing solution.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
Conclusion
The quantification of the this compound is a critical aspect of quality control in the manufacturing of Linagliptin. While a direct inter-laboratory comparison study is not available in the public domain, the existing literature provides a strong foundation for the development and validation of robust analytical methods. Both HPLC-UV and LC-MS/MS have demonstrated suitability for this purpose, with the choice of method depending on the specific requirements for sensitivity and selectivity. The data and protocols presented in this guide serve as a valuable resource for laboratories involved in the analysis of Linagliptin and its related substances, facilitating the implementation of reliable and accurate quantitative methods.
References
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. jetir.org [jetir.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Linagliptin Impurities | SynZeal [synzeal.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Physico-chemical and Biological PTS - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
Navigating the Maze of Linagliptin Impurities: A Guide to Dimer Assessment Against Regulatory Standards
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comprehensive comparison of Linagliptin (B1675411) dimer impurity levels against established regulatory thresholds, supported by detailed experimental data and methodologies. A thorough understanding of impurity profiles is critical for regulatory compliance and ensuring patient safety.
Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used oral medication for the management of type 2 diabetes. As with any synthesized active pharmaceutical ingredient (API), the manufacturing process and subsequent storage can lead to the formation of impurities. One such impurity of note is the Linagliptin dimer, a process-related and degradation impurity that requires careful monitoring and control.
Regulatory Landscape: Setting the Bar for Impurity Control
The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances and products through its Q3A and Q3B guidelines, respectively. These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.
The recommended daily dose of Linagliptin is 5 mg.[1][2][3][4][5][6] Based on this, the applicable ICH thresholds for impurities in the Linagliptin drug product are outlined in the table below.
| Threshold | ICH Guideline | Limit for Linagliptin (5 mg MDD) |
| Reporting Threshold | ICH Q3B | ≥ 0.10% |
| Identification Threshold | ICH Q3B | ≥ 0.20% |
| Qualification Threshold | ICH Q3B | ≥ 0.50% |
Table 1: ICH Q3B Impurity Thresholds for Linagliptin Drug Product. These thresholds dictate the level at which an impurity must be reported in regulatory submissions, structurally identified, and toxicologically qualified to ensure its safety.
It is crucial for manufacturers to demonstrate that the levels of this compound impurity, and any other impurity, in their final product are consistently below these established limits.
Unveiling the Impurity Profile: Analytical Approaches
Accurate quantification of the this compound and other related substances is essential for regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common and robust analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used method for the routine quality control of Linagliptin and its impurities. Several studies have reported the development and validation of stability-indicating HPLC methods for this purpose.
Experimental Protocol: A Representative HPLC-UV Method
This protocol is a composite of methodologies described in the scientific literature.[1][7][8]
-
Chromatographic System: A standard HPLC system equipped with a UV-Visible detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid solution) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient profile and buffer pH are optimized to achieve adequate separation of all impurities from the main Linagliptin peak.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: UV detection is often performed at a wavelength where Linagliptin and its impurities exhibit significant absorbance, for instance, around 225 nm or 292 nm.
-
Injection Volume: A standard injection volume of 10-20 µL is used.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Sample Preparation: Tablets are accurately weighed, crushed, and dissolved in a suitable diluent (often the mobile phase or a mixture of water and organic solvent). The solution is then filtered before injection.
-
Quantification: The amount of this compound impurity is determined by comparing its peak area to that of a certified reference standard of the dimer. If a reference standard is not available, the concentration can be estimated using the peak area of Linagliptin with the assumption of an equal response factor.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For the identification and characterization of unknown impurities and for highly sensitive quantification, UPLC-MS is the method of choice. This technique provides not only retention time data but also mass-to-charge ratio information, which is invaluable for structural elucidation.
Experimental Protocol: A Representative UPLC-MS Method
This protocol is based on methodologies found in published research.
-
Chromatographic System: A UPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).
-
Column: A sub-2 µm particle size column (e.g., a C18 or other suitable stationary phase) to leverage the high pressures and flow rates of the UPLC system for improved resolution and faster analysis times.
-
Mobile Phase: Similar to HPLC, a gradient elution with a buffered aqueous phase and an organic modifier is used. Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred for MS compatibility.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Linagliptin and its impurities.
-
Scan Mode: Full scan mode is used for impurity profiling and identification, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used for highly sensitive and selective quantification of the dimer impurity.
-
-
Data Analysis: The data is processed using specialized software to identify and quantify the impurities based on their mass spectra and chromatographic peaks.
Assessing this compound Levels: A Comparative Overview
While specific levels of the this compound impurity in commercially available products are not always publicly disclosed in detail, the scientific literature provides insights into the typical impurity profiles of Linagliptin. Studies on the process development of Linagliptin have reported the presence of various process-related impurities in the range of 0.05% to 0.5%.[8]
It is the responsibility of the manufacturer to ensure that through process optimization and appropriate control strategies, the level of the dimer impurity is well below the ICH qualification threshold of 0.50%.
Comparison of Linagliptin Impurities
| Impurity Name | Type | Typical Reported Levels | Regulatory Threshold (ICH Q3B) |
| This compound | Process-related & Degradation | < 0.5% | Qualification: 0.50% |
| Linagliptin Amino Impurity | Process-related | < 0.15% | Identification: 0.20% |
| Linagliptin N-Formyl Impurity | Process-related | < 0.15% | Identification: 0.20% |
| Linagliptin Acetamide Impurity | Process-related | < 0.15% | Identification: 0.20% |
| Linagliptin N-Boc Impurity | Process-related | < 0.15% | Identification: 0.20% |
Table 2: Comparison of Linagliptin Impurities and their Regulatory Thresholds. This table provides a comparative look at the dimer impurity alongside other known process-related impurities and their respective identification thresholds as per ICH Q3B guidelines. The typical reported levels are based on data from process development and stress degradation studies.
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for the assessment of this compound impurity against regulatory thresholds.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. drugs.com [drugs.com]
- 3. Linagliptin and metformin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. How and when to take linagliptin - NHS [nhs.uk]
- 5. droracle.ai [droracle.ai]
- 6. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 7. academicstrive.com [academicstrive.com]
- 8. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Justification of Specification for Linagliptin Dimer in Drug Product: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and justification for the specification of the Linagliptin dimer, a known impurity in Linagliptin drug products. The information presented herein is based on publicly available regulatory guidelines, analytical methodologies, and safety considerations.
Introduction to Linagliptin and its Dimer Impurity
Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. During the manufacturing process and upon storage, impurities can arise in the drug product. One such impurity is the this compound, which has been identified as a degradation product formed under acidic conditions through a process of acid-catalyzed aza-enolization.[1] The control of this and other impurities is crucial to ensure the safety, efficacy, and quality of the final drug product.
The justification for a specification limit for any impurity, including the this compound, is a risk-based assessment that considers its potential impact on patient safety. This assessment is guided by internationally harmonized guidelines, primarily the ICH Q3B(R2) guidance on impurities in new drug products.[2][3][4][5]
Regulatory Framework for Impurity Specification
The establishment of an acceptance criterion for an impurity is a critical aspect of drug development and manufacturing. The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).
ICH Q3B(R2) Thresholds
ICH Q3B(R2) outlines reporting, identification, and qualification thresholds for degradation products in new drug products. These thresholds are based on the maximum daily dose (MDD) of the drug substance. For Linagliptin, the recommended daily dose is 5 mg.[6][7][8]
Table 1: ICH Q3B(R2) Thresholds for Degradation Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% or 1.0 mg TDI, whichever is lower | 0.5% or 1.0 mg TDI, whichever is lower |
| > 1 g | 0.05% | 0.10% or 2.0 mg TDI, whichever is lower | 0.15% or 2.0 mg TDI, whichever is lower |
TDI: Total Daily Intake
For a Linagliptin 5 mg daily dose, the relevant thresholds from the "≤ 1 g" category would apply. The qualification threshold is the level at or below which a degradation product is not considered to pose a significant safety concern and does not require further toxicological evaluation.
Justification of the this compound Specification
The justification for a specific limit for the this compound in the drug product is a multi-faceted process. In the absence of publicly available, specific toxicological data for the this compound, the justification relies on a combination of regulatory guidance, control of the manufacturing process, and analytical capabilities.
Safety Qualification
The primary basis for any impurity specification is safety. The qualification of an impurity is the process of acquiring and evaluating data that establishes its biological safety at the level(s) specified.
-
Publicly Available Toxicological Data: A review of publicly available information, including a Material Safety Data Sheet for a this compound impurity, did not yield specific toxicological data such as LD50 or No-Observed-Adverse-Effect Level (NOAEL).[9]
-
Regulatory Assessments: Public assessment reports from the European Medicines Agency (EMA) for generic Linagliptin products state that identified impurities are controlled to levels below their respective qualification thresholds.[2][10][11][12] This implies that, during the regulatory review process, the levels of the this compound were considered safe and did not warrant further toxicological studies. FDA review documents for Linagliptin also indicate that impurities were assessed and found not to pose a significant toxicologic risk at the levels present.[13][14]
-
Genotoxicity: Some studies have investigated the potential genotoxicity of Linagliptin impurities. While a study identified certain degradation products of Linagliptin as potentially genotoxic based on structural alerts, it is crucial to note that regulatory assessments have concluded that genotoxic impurities are well below the Threshold of Toxicological Concern (TTC).[3][4]
Without specific toxicological data on the dimer, a conservative approach is to control it at or below the ICH qualification threshold.
Caption: Logical relationship for justifying the this compound specification.
Comparison with Other DPP-4 Inhibitors
While specific impurity limits for other DPP-4 inhibitors are not always publicly available, the general principles of impurity control under ICH guidelines apply to all. The focus is on ensuring that any impurity is present at a level that has been qualified from a safety perspective. For example, in the case of Vildagliptin, some impurities have been justified at levels higher than the standard qualification threshold based on extensive toxicological data and evidence of them also being metabolites.[2][3] This highlights the importance of specific safety data in setting impurity limits. In the absence of such data for the this compound, a more conservative limit based on ICH thresholds is warranted.
Table 2: General Impurity Thresholds for Oral Antidiabetic Drugs (based on ICH Q3B)
| Drug Class | Typical Daily Dose Range | Applicable ICH Q3B Identification Threshold | Applicable ICH Q3B Qualification Threshold |
| DPP-4 Inhibitors (e.g., Linagliptin, Sitagliptin) | 5 - 100 mg | 0.2% or 1.0 mg TDI | 0.5% or 1.0 mg TDI |
| Sulfonylureas (e.g., Glimepiride) | 1 - 8 mg | 0.2% or 1.0 mg TDI | 0.5% or 1.0 mg TDI |
| Biguanides (e.g., Metformin) | 500 - 2550 mg | 0.10% | 0.15% |
This table provides a general comparison and illustrates that for low-dose drugs like Linagliptin, the percentage-based thresholds are typically the guiding factor.
Experimental Protocols for this compound Analysis
The accurate quantification of the this compound is essential for ensuring that it remains within its specified limit. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common analytical technique for this purpose.
Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities, degradants, and excipients.
Table 3: Example of a Validated RP-HPLC Method for Linagliptin and its Impurities
| Parameter | Condition |
| Chromatographic System | HPLC with UV/PDA detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[15][16][17] |
| Flow Rate | Typically 1.0 mL/min[15] |
| Detection Wavelength | 225 nm or 294 nm[5][17] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
| Diluent | A mixture of water and organic solvent, similar to the mobile phase |
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Caption: Experimental workflow for the analysis of this compound.
Conclusion
The specification for the this compound in the drug product is justified based on a comprehensive evaluation of regulatory guidelines, particularly ICH Q3B(R2). While specific public toxicological data for the dimer is limited, regulatory assessments by agencies like the EMA and FDA suggest that when controlled at appropriate levels (at or below the qualification threshold), this impurity does not pose a significant safety risk. The control of the this compound is achieved through a robust manufacturing process and validated analytical methods, primarily stability-indicating RP-HPLC. For drug development professionals, this underscores the importance of a thorough understanding of impurity formation, adherence to regulatory expectations, and the implementation of sensitive and specific analytical controls to ensure the quality and safety of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. sukl.sk [sukl.sk]
- 3. A Validated RP-HPLC Method for the Determination of Linagliptin | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. scribd.com [scribd.com]
- 7. In silico prediction of genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Toxic effects of some xanthine derivatives with special emphasis on adverse effects on rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docetp.mpa.se [docetp.mpa.se]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. cima.aemps.es [cima.aemps.es]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. academicstrive.com [academicstrive.com]
- 16. ICI Journals Master List [journals.indexcopernicus.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Linagliptin Dimer
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Linagliptin dimer, a known process-related impurity and degradation product of the antidiabetic drug Linagliptin.[1][2][3] Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This compound can cause skin and eye irritation and may lead to respiratory irritation.[4][5]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves | To prevent skin contact.[6] |
| Eye Protection | Safety goggles with side-shields | To protect against dust and splashes.[7] |
| Body Protection | Impervious clothing / Laboratory coat | To protect skin from accidental exposure.[7] |
| Respiratory Protection | Suitable respirator | To be used in areas with inadequate ventilation or when dust formation is unavoidable.[7] |
Safe Handling Practices:
-
Work in a well-ventilated area to avoid the inhalation of dust or aerosols.[6][7]
-
Avoid direct contact with skin and eyes.[6]
-
Prevent the formation of dust during handling.[6]
-
Ensure safety showers and eye wash stations are readily accessible.[7]
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[7] Improper disposal, such as discharging into sewer systems, is strictly prohibited to prevent environmental contamination.[6]
Step 1: Waste Segregation and Collection
-
Carefully collect all waste this compound, including any contaminated materials from spills.
-
Place the waste into a suitable, clearly labeled, and closed container to await disposal.[6][8]
Step 2: Waste Characterization
-
All pharmaceutical waste must be characterized to determine if it is hazardous.[9]
-
While Linagliptin may not be classified as hazardous for transport, it is crucial to consult your institution's environmental health and safety (EHS) office for proper waste classification.[7]
Step 3: Professional Disposal
-
The recommended method for the disposal of this compound is through a licensed chemical destruction facility.[6]
-
Controlled incineration with flue gas scrubbing is an appropriate treatment method.[6]
-
Do not mix with household garbage.[5]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal of the chemical waste.
Step 4: Decontamination and Packaging Disposal
-
Decontaminate Surfaces: Clean any surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[7]
-
Packaging Disposal: Containers that held this compound can be triple-rinsed (or the equivalent).[6] The rinsed packaging can then be recycled, reconditioned, or punctured to render it unusable and disposed of in a sanitary landfill.[6] Combustible packaging materials may also be incinerated.[6]
III. Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Emergency Spill Response:
| Step | Action |
| 1. Evacuate | Evacuate personnel from the immediate spill area.[6] |
| 2. Ventilate | Ensure the area is well-ventilated. |
| 3. Contain | Prevent further spillage or leakage if it is safe to do so.[4][6] Do not allow the chemical to enter drains.[6] |
| 4. Collect | Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[6][8] |
| 5. Decontaminate | Clean the spill area thoroughly. |
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound Impurity 2|CAS 1418133-47-7 [benchchem.com]
- 2. This compound Impurity | SynZeal [synzeal.com]
- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. targetmol.com [targetmol.com]
- 9. michigan.gov [michigan.gov]
Safeguarding Your Research: Essential Safety and Handling Protocols for Linagli-ptin Dimer
Comprehensive guidance on the personal protective equipment (PPE), handling procedures, and disposal of Linagliptin dimer is critical for ensuring the safety of laboratory personnel and the integrity of research. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, and accidental ingestion. The following table summarizes the required PPE based on available safety data sheets.[1][2][3]
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double glooving provides an additional layer of protection, and the outer glove can be removed immediately if contaminated.[4] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions. | Protects against splashes and aerosolized particles from entering the eyes or face.[2] |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent inhalation of dust.[2] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area.[4] |
Procedural Guidance for Handling this compound
Adherence to the following step-by-step procedures is crucial for minimizing exposure risk and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any dust or aerosols.[2]
-
Ventilation: Ensure appropriate exhaust ventilation is operational at all locations where dust may be formed.[2]
-
Pre-use Inspection: Before handling the compound, inspect all PPE for any signs of damage. Gloves must be inspected prior to use.[2]
Handling the Compound
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[2]
-
Prevent Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols.[2]
-
Personal Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.
In Case of Exposure
-
Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms develop or persist.[1][2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][5]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Conditions: Store in a refrigerator as per storage conditions.[2]
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: This includes used gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials. These items should be placed in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused or expired stock solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain. [2]
-
Disposal Method: Excess and expired materials should be offered to a licensed hazardous material disposal company. Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method. Ensure all federal and local regulations regarding the disposal of this material are followed.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
